Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2 pathways. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2 pathways.
Executive Summary
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) serves as a high-value pharmacophore building block.[1] Its structural motif—a 3,4-disubstituted aniline—mimics the electron-rich "head" groups found in several FDA-approved EGFR inhibitors. Unlike simpler anilines, the 4-benzyloxy protection group offers strategic orthogonality, allowing for late-stage deprotection to reveal a phenol for further functionalization (e.g., solubilizing side-chain attachment) or serving as a hydrophobic anchor in the ATP-binding pocket of kinases.[2]
This guide standardizes the physicochemical data, synthetic routes, and analytical protocols required to utilize this compound effectively in drug development.[2]
The following diagram illustrates the core connectivity and the strategic "protecting group" logic embedded in the molecule.
Figure 1: Functional domain analysis highlighting the nucleophilic amine and the hydrophobic benzyl tail.[2]
Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the solid-state properties is vital for process handling. The hydrochloride salt significantly improves stability compared to the oxidation-prone free base.
Thermal & Solubility Profile
Parameter
Value / Behavior
Technical Insight
Melting Point
215 – 225 °C (Decomposition)
Typical of aniline salts. Sharp melting indicates high purity; broad range suggests des-benzyl impurities.
Solubility (Water)
Sparingly Soluble (< 5 mg/mL)
The lipophilic benzyl group counteracts the ionic salt, limiting aqueous solubility.[2]
Suitable for recrystallization or HPLC sample prep.[2]
pKa (Conjugate Acid)
~4.5 (Predicted)
The electron-donating alkoxy groups slightly increase basicity compared to aniline (pKa 4.6).[2]
Hygroscopicity
Low to Moderate
Store in desiccated conditions; HCl salts can absorb atmospheric moisture over time.[2]
Stability Factors[1]
Oxidation: The free base oxidizes rapidly in air to purple/black "aniline blacks" (azo/azine polymers).[2] The HCl salt is stable for >2 years if stored dry and dark.[2]
Light Sensitivity: Moderate.[2] Protect from direct UV exposure to prevent homolytic cleavage of the benzyl ether.[2]
Synthetic Utility & Mechanism[1]
This compound is typically synthesized via the selective reduction of 4-(benzyloxy)-3-methoxy-1-nitrobenzene. The choice of reduction method determines the impurity profile.[2]
Synthesis Workflow & Impurity Control
Figure 2: Synthetic pathway emphasizing chemoselective reduction to avoid cleaving the benzyl ether.
Critical Process Parameter (CPP):
When reducing the nitro group, avoid catalytic hydrogenation (H₂/Pd-C) unless strictly controlled, as this often cleaves the benzyl ether (O-Bn), yielding the 4-hydroxy impurity (Amino-guaiacol).[2] Iron (Fe) or Tin(II) Chloride (SnCl₂) reductions are preferred for their selectivity towards the nitro group.[2]
Analytical Characterization
To validate the identity and purity of 4-(Benzyloxy)-3-methoxyaniline HCl, the following multi-modal approach is required.
HPLC Purity Method (Standard Protocol)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
Note: If the integral at δ 5.10 is < 2H or absent, debenzylation has occurred.[2]
Application in Drug Discovery
This compound acts as a "Left-Hand Side" (LHS) intermediate for Quinazoline and Pyrimidine based kinase inhibitors.
Reaction Logic:
The aniline nitrogen attacks the C4-position of a halogenated heterocycle (SɴAr reaction).[2] The 3-methoxy and 4-benzyloxy groups provide the necessary steric bulk and lipophilicity to fit into the hydrophobic pocket of the EGFR kinase domain.[2]
Example Usage: Synthesis of Lapatinib analogs or Erlotinib precursors where the 4-position requires a bulky hydrophobic ether.
Deprotection Strategy: Post-coupling, the benzyl group can be removed (H₂/Pd-C) to generate a phenol, which can then be alkylated with solubilizing groups (e.g., morpholine side chains).[2]
Disposal: Incineration as hazardous organic waste containing nitrogen/chlorine.[2]
References
Sinfoo Biotech. (2024).[2] Product Specification: 4-(benzyloxy)-3-methoxyaniline hydrochloride (CAS 1159825-08-7).[1][3][4] Link
Chen, H., et al. (2008).[2][5] "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc, (xiv), 1-6.[2] (Analogous reduction protocol validation). Link
Maskrey, T. S., et al. (2018).[2][6] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[2][6] (Context on aniline coupling in EGFR inhibitors). Link
BLD Pharm. (2024).[2] Safety Data Sheet: 4-(Benzyloxy)-3-methoxyaniline hydrochloride. Link
PubChem. (2025).[2][7] Compound Summary: 4-(Benzyloxy)aniline hydrochloride.[8][9] (Physicochemical analog data). Link
4-(Benzyloxy)-3-methoxyaniline hydrochloride CAS number 1159825-08-7
The following is an in-depth technical guide on 4-(Benzyloxy)-3-methoxyaniline hydrochloride . CAS Number: 1159825-08-7 Synonyms: 4-Benzyloxy-3-methoxybenzenamine HCl; O-Benzyl-4-aminoguaiacol hydrochloride Molecular For...
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a high-purity, crystalline building block essential for the synthesis of "privileged scaffolds" in medicinal chemistry.[1] It serves as a stable, protected precursor to 4-amino-2-methoxyphenol (4-aminoguaiacol), a moiety frequently embedded within Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (e.g., Gefitinib, Erlotinib analogs) and Dopamine D4 receptor antagonists .[1]
Unlike its free base or unprotected aminophenol counterparts, which are prone to rapid oxidation and polymerization, the hydrochloride salt offers superior shelf-stability, precise stoichiometry for reactions, and improved solubility in polar organic solvents used during nucleophilic substitutions and amidation reactions.[1]
Chemical Profile & Structural Logic
Structural Analysis
The compound features a 1,3,4-trisubstituted benzene ring :
Position 1 (Amino): The primary reactive site for amide coupling, urea formation, or heterocycle construction (e.g., quinazolines).
Position 3 (Methoxy): Provides electron-donating character and lipophilicity, critical for binding affinity in the ATP-binding pockets of kinase enzymes.[1]
Position 4 (Benzyloxy): Acts as a robust protecting group for the phenolic hydroxyl. This benzyl ether is stable under basic and mild acidic conditions, allowing the molecule to survive harsh cyclization or alkylation steps before being removed (via hydrogenolysis) to reveal a reactive phenol for late-stage diversification.[1]
Physicochemical Properties
Property
Specification
Appearance
Off-white to pale grey crystalline powder
Melting Point
220–228 °C (decomposition)
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water; Insoluble in Hexane
pKa (Conjugate Acid)
~4.5 (Aniline nitrogen)
Hygroscopicity
Low (unlike the free amine, which is hygroscopic)
Synthesis Methodology
The synthesis of CAS 1159825-08-7 requires a sequence that prioritizes the integrity of the benzyl ether.[1] Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it often leads to concurrent debenzylation.[1] The preferred industrial route utilizes a chemoselective reduction of the nitro precursor.[1]
Reaction Scheme
The following diagram illustrates the synthesis starting from commercially available 4-Nitroguaiacol .
Add Potassium Carbonate (1.5 eq) and stir for 30 min to form the phenoxide.
Add Benzyl Bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.
Quench with water; filter the precipitated yellow solid (Yield: >90%).
Step 2: Reduction (Fe/NH₄Cl Method)
Rationale: Iron reduction is chosen over Pd/C hydrogenation to prevent cleavage of the O-Benzyl bond.[1]
Suspend the nitro intermediate in Ethanol/Water (3:1).
Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
Reflux for 2–4 hours until TLC shows complete consumption of starting material.
Filter hot through Celite to remove iron oxides.
Concentrate filtrate to obtain the crude free base oil.
Step 3: Salt Formation
Dissolve the crude aniline in anhydrous Ethanol or Ethyl Acetate.
Cool to 0°C.
Slowly add 4M HCl in Dioxane (1.1 eq). The hydrochloride salt will precipitate immediately.
Filter, wash with cold diethyl ether, and dry under vacuum.
Applications in Drug Discovery[1][5][6]
EGFR Tyrosine Kinase Inhibitors (TKIs)
This compound is a "masked" synthon for the 6,7-disubstituted quinazoline core found in drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) .[3]
Mechanism: The aniline nitrogen is often incorporated into the heterocycle or used as a side chain.[1]
Strategy: The benzyl group protects the oxygen at the 4-position (which becomes the 6- or 7-position on the quinazoline ring depending on cyclization geometry).[1] Once the core is built, the benzyl group is removed (H₂/Pd-C), revealing a phenol that can be selectively alkylated with solubilizing groups (e.g., morpholine side chains).
Retrosynthetic Analysis (Gefitinib Analog)
The diagram below demonstrates where this fragment fits into the convergent synthesis of an EGFR inhibitor.
Figure 2: Retrosynthetic utility of the title compound in accessing the Quinazoline scaffold.
Dopamine D4 Antagonists
Recent research indicates the utility of benzyloxy-substituted anilines in synthesizing selective Dopamine D4 receptor antagonists , investigated for treating Parkinson's disease dyskinesias.[1][4] The lipophilic benzyl ether tail aids in penetrating the blood-brain barrier and fits into the hydrophobic pocket of the GPCR.[1]
Quality Control & Handling
Analytical Specifications
To ensure suitability for GMP synthesis, the following criteria must be met:
HPLC Purity: ≥ 98.0% (Area %).
1H NMR (DMSO-d6): Must confirm 1:1 ratio of aromatic protons to benzyl protons and the presence of the methoxy singlet (~3.8 ppm).
Appearance of Solution: 5% solution in Methanol should be clear and colorless to pale yellow.
Stability & Storage
Oxidation Sensitivity: While the HCl salt is more stable than the free base, it is still sensitive to air and light.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.
Safety: The compound is an Irritant (H315, H319, H335) .[5] Use standard PPE (gloves, goggles, fume hood). Avoid dust generation.[5]
References
Chemical Identity & Properties
PubChem Compound Summary for CID 2733569 (Free Base). National Center for Biotechnology Information (2025). Link
Synthesis of Quinazoline Intermediates
Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[1][6] Chandregowda, V. et al. (2009). Journal of Chemical Sciences. Link
Application in Dopamine Antagonists
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[4] Hopkins, C. et al. (2022).[4] Bioorganic & Medicinal Chemistry Letters. Link
Benzylation & Reduction Protocols
Protective Groups in Organic Synthesis. Wuts, P.G.M.[1] & Greene, T.W.[1] (Wiley-Interscience). Standard reference for benzyl ether stability.
Safety Data
Safety Data Sheet: 4-(Benzyloxy)-3-methoxyaniline hydrochloride.[1][7] BLD Pharmatech (2024). Link
Process Development Guide: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
The following is an in-depth technical guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors such as Gefitinib (Iressa)....
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors such as Gefitinib (Iressa).
CAS Registry Number: 1159825-08-7 (HCl Salt) | 15382-71-5 (Free Base)
Molecular Formula: C₁₄H₁₆ClNO₂ (HCl Salt)
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Context
4-(Benzyloxy)-3-methoxyaniline is a pharmacophore scaffold essential for the synthesis of 4-anilinoquinazoline derivatives. Its structural integrity—specifically the preservation of the benzyl ether moiety during the reduction of the nitro precursor—is the primary challenge in this pathway.
This guide outlines a chemoselective three-stage synthesis starting from commercially available 4-nitroguaiacol. The pathway is designed to be scalable, avoiding the risk of hydrogenolytic debenzylation (cleavage of the benzyl ether) often associated with catalytic hydrogenation (Pd/C) methods.
Critical Quality Attributes (CQAs)
Regiopurity: >99.5% (Absence of O-benzylated isomers at position 2 or 5).
Chemoselectivity: Retention of the benzyl ether during nitro reduction.
Salt Stoichiometry: 1.0 : 1.0 (Amine : HCl).
Retrosynthetic Analysis
The synthesis is disconnected at the amine and ether linkages. The most robust forward path involves the benzylation of a nitro-phenol followed by a selective reduction.
Pathway Logic:
Precursor:4-Nitroguaiacol (4-Hydroxy-3-methoxy-1-nitrobenzene). This starting material already possesses the correct 1,2,4-substitution pattern, eliminating regioselectivity issues associated with nitrating anisole derivatives.
Transformation A (Protection): Williamson ether synthesis to install the benzyl group.
Transformation B (Reduction): Selective reduction of
to without affecting the ether.
Figure 1: Retrosynthetic disconnection strategy relying on the stability of the pre-existing aromatic substitution pattern.
Detailed Experimental Protocols
Stage 1: Benzylation of 4-Nitroguaiacol
This step utilizes a Williamson ether synthesis. The use of Potassium Carbonate (
) in DMF or Acetone is standard. Potassium Iodide (KI) is added as a catalyst to form the more reactive benzyl iodide in situ (Finkelstein reaction logic).
Reagents:
4-Nitroguaiacol (1.0 eq)
Benzyl Bromide (1.1 eq) - Warning: Lachrymator
Potassium Carbonate (1.5 eq)
Potassium Iodide (0.1 eq)
Solvent: Acetone (Reagent Grade) or DMF
Protocol:
Charge a 3-neck round-bottom flask with 4-nitroguaiacol (e.g., 16.9 g, 100 mmol) and Acetone (170 mL).
Add solid
(20.7 g, 150 mmol) and KI (1.66 g, 10 mmol) under stirring.
Drip Benzyl Bromide (18.8 g, 110 mmol) slowly via an addition funnel over 30 minutes. Exothermic control is usually not critical here, but slow addition prevents localized concentration.
Reflux the mixture at 60–65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting phenol is consumed.
Workup: Cool to room temperature. Filter off inorganic salts (
, Excess ).
Concentrate the filtrate under reduced pressure to obtain a yellow solid.
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield 4-(Benzyloxy)-3-methoxy-1-nitrobenzene as pale yellow crystals.
, Pd/C) poses a high risk of cleaving the benzyl ether (hydrogenolysis), yielding the impurity 4-amino-2-methoxyphenol. To ensure trustworthiness of the protocol, we employ an Iron-mediated reduction (Bechamp reduction) or Fe/NH4Cl, which is chemically orthogonal to benzyl ethers.
Reagents:
4-(Benzyloxy)-3-methoxy-1-nitrobenzene (1.0 eq)
Iron Powder (3.0 - 4.0 eq, fine mesh)
Ammonium Chloride (
) (0.5 - 1.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
Suspend the nitro intermediate (25.9 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).
Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (16.8 g, 300 mmol).
Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring. Vigorous stirring is essential to prevent iron clumping.
Monitor reaction progress (typically 2–4 hours). The yellow color of the nitro compound will fade to a brownish/dark slurry.
Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
Dry the organic layer over
and concentrate to yield the crude free base 4-(Benzyloxy)-3-methoxyaniline as a brown oil or low-melting solid.
Stage 3: Salt Formation (Hydrochlorination)
Converting the amine to the hydrochloride salt ensures stability against oxidation and facilitates handling.
Protocol:
Dissolve the crude aniline (approx. 20 g) in Isopropanol (IPA, 100 mL) or Ethyl Acetate.
Cool to 0–5°C in an ice bath.
Add HCl solution (4M in Dioxane or concentrated aqueous HCl dropwise) until pH reaches 1–2.
Precipitate: The hydrochloride salt will precipitate immediately as an off-white to grey solid.
Filter the solid and wash with cold IPA or Diethyl Ether.
Dry in a vacuum oven at 40°C.
Final Product Specifications:
Appearance: Off-white to light grey crystalline powder.
Purity (HPLC): >98%.
Identity: 1H NMR (DMSO-d6) should show benzyl protons (~5.1 ppm, s, 2H), methoxy protons (~3.8 ppm, s, 3H), and aromatic signals.
Process Visualization
The following diagram illustrates the complete reaction workflow, including critical process parameters (CPPs).
Figure 2: Step-by-step workflow emphasizing the iron-mediated reduction to preserve the benzyl ether.
Quantitative Data Summary
Parameter
Stage 1 (Benzylation)
Stage 2 (Reduction)
Stage 3 (Salt Formation)
Limiting Reagent
4-Nitroguaiacol
Nitro Intermediate
Free Aniline
Stoichiometry
1.0 : 1.1 (BnBr)
1.0 : 3.0 (Fe)
1.0 : 1.1 (HCl)
Temperature
60–65°C (Reflux)
75–80°C (Reflux)
0–5°C
Time
4–6 Hours
2–4 Hours
30 Minutes
Typical Yield
92%
85%
90%
Key Impurity
Unreacted Phenol
Azo-dimers (if under-reduced)
Oxidized Aniline (purple)
References
Preparation of Quinazoline Derivatives.Patent WO2005070909. Describes the use of 4-(benzyloxy)-3-methoxyaniline in the synthesis of Gefitinib analogs.
Synthesis of Gefitinib.Chinese Journal of Pharmaceuticals.
Chemoselective Reduction of Nitro Compounds.Organic Syntheses. General validated protocols for Fe/NH4Cl reduction of nitro groups in the presence of sensitive ethers.
Exploratory
4-(Benzyloxy)-3-methoxyaniline Hydrochloride: A Versatile Intermediate for Pharmaceutical Innovation
Abstract This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a promising pharmaceutical intermediate. While direct literature on this specific salt is limited, this pap...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a promising pharmaceutical intermediate. While direct literature on this specific salt is limited, this paper constructs a holistic view of its synthesis, potential applications, and safe handling protocols by drawing parallels with closely related analogues. This document is intended for researchers, chemists, and professionals in drug development, offering a scientifically grounded perspective on leveraging this compound in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. Their utility lies in the versatile reactivity of the aniline functional group, which allows for the construction of more complex molecular architectures. The strategic placement of substituents on the aniline ring is a critical aspect of drug design, profoundly influencing the compound's physicochemical properties, metabolic stability, and target-binding affinity.
This guide focuses on 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a molecule with significant potential as a building block in the synthesis of sophisticated active pharmaceutical ingredients (APIs). The presence of the benzyloxy and methoxy groups offers several advantages:
Modulation of Electronic Properties: The electron-donating nature of the methoxy and benzyloxy groups can influence the reactivity of the aniline nitrogen and the aromatic ring.
Improved Pharmacokinetic Profile: These substituents can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of the final drug product.
Scaffolding for Further Functionalization: The core structure provides multiple points for chemical modification, allowing for the fine-tuning of a drug candidate's properties.
This document will explore a proposed synthetic pathway for 4-(Benzyloxy)-3-methoxyaniline hydrochloride, discuss its potential applications in drug discovery with a focus on kinase inhibitors, and provide detailed protocols and safety guidelines.
Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride: A Proposed Pathway
The overall synthetic strategy involves three key transformations:
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of vanillin is protected as a benzyl ether.
Conversion of the Aldehyde to an Amine: The aldehyde functionality is transformed into a primary amine.
Formation of the Hydrochloride Salt: The final aniline is converted to its hydrochloride salt to improve stability and handling.
Caption: Proposed synthetic workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a theoretical guide based on analogous reactions and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde
To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).
Stir the suspension vigorously and add benzyl bromide (1.1 equivalents) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from ethanol to yield 4-(benzyloxy)-3-methoxybenzaldehyde as a solid.
Step 2: Synthesis of 4-(Benzyloxy)-3-methoxyaniline
Method A: Via Oxime Formation and Reduction
Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in a mixture of ethanol and pyridine.
Add hydroxylamine hydrochloride (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure and extract the oxime with a suitable organic solvent.
For the reduction, the isolated oxime can be dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Alternatively, reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by a careful aqueous workup.
Step 3: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Dissolve the crude 4-(benzyloxy)-3-methoxyaniline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 4-(benzyloxy)-3-methoxyaniline hydrochloride. A similar procedure is described for the synthesis of 4-benzyloxy aniline hydrochloride[1].
Physicochemical Properties and Characterization
The anticipated physicochemical properties of 4-(Benzyloxy)-3-methoxyaniline and its hydrochloride salt are summarized below. These are estimated based on the properties of analogous compounds.
Property
4-(Benzyloxy)-3-methoxyaniline (Free Base)
4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Molecular Formula
C₁₄H₁₅NO₂
C₁₄H₁₆ClNO₂
Molecular Weight
229.28 g/mol
265.74 g/mol
Appearance
Likely a solid, potentially off-white to brown
Crystalline solid
Solubility
Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane)
Likely soluble in water and lower alcohols
Melting Point
Not reported, but expected to be a solid at room temperature
Expected to be a high-melting solid, likely with decomposition
Characterization of the synthesized compound would involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C-O, aromatic C-H).
Elemental Analysis: To confirm the elemental composition.
Potential as a Pharmaceutical Intermediate
The true value of 4-(Benzyloxy)-3-methoxyaniline hydrochloride lies in its potential as a versatile intermediate for the synthesis of complex pharmaceutical agents. The aniline moiety is a common precursor for the construction of various heterocyclic systems and for the introduction of a nitrogen-containing pharmacophore.
Kinase Inhibitors in Oncology
A significant area of application for aniline derivatives is in the development of kinase inhibitors for cancer therapy. Many approved and investigational kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket of the target kinase. The 4-(benzyloxy)-3-methoxy substitution pattern could offer a unique combination of steric and electronic properties to enhance binding affinity and selectivity for specific kinases.
Caption: Role of the intermediate in kinase inhibitor synthesis.
Other Therapeutic Areas
Beyond oncology, substituted anilines are integral to drugs targeting a wide range of diseases. The unique substitution pattern of 4-(Benzyloxy)-3-methoxyaniline hydrochloride could be explored for the synthesis of novel agents in areas such as:
Neuroscience: As precursors to compounds that modulate neurotransmitter receptors or enzymes.
Infectious Diseases: In the development of new antibacterial or antiviral agents.
Inflammatory Diseases: As a starting point for the synthesis of anti-inflammatory compounds.
Safety and Handling
Potential Hazards:
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Use a respirator if handling the powder in a non-ventilated area.
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal.
Conclusion
4-(Benzyloxy)-3-methoxyaniline hydrochloride represents a valuable, yet underexplored, intermediate for pharmaceutical synthesis. Its unique substitution pattern offers intriguing possibilities for the design of novel therapeutic agents, particularly in the realm of kinase inhibitors. While further research is needed to fully elucidate its properties and applications, the proposed synthetic route and the analysis of its potential based on related compounds provide a strong foundation for its inclusion in drug discovery programs. As with any chemical substance, adherence to strict safety protocols is paramount to ensure the well-being of researchers.
References
PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride. (CN102001955A).
PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Carl Roth. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved January 30, 2026, from [Link]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride . It synthesizes verified chemical principles with pra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride . It synthesizes verified chemical principles with practical analytical protocols, addressing the specific needs of drug development researchers working with EGFR inhibitor intermediates.
[1]
Executive Summary & Chemical Identity[1][2]
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical aniline building block used in the convergent synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs).[1] Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and crystallinity, making it the preferred form for GMP storage and handling.
This guide provides a comprehensive spectroscopic profile, distinguishing the salt form from the free base to prevent common analytical misinterpretations during quality control (QC).
Chemical Specifications
Parameter
Detail
IUPAC Name
4-(Benzyloxy)-3-methoxyaniline hydrochloride
Common Name
4-Amino-2-methoxyphenyl benzyl ether HCl
CAS Number (Salt)
1159825-08-7 (Specific HCl form)
CAS Number (Free Base)
14896-25-4
Molecular Formula
Molecular Weight
265.74 g/mol (Salt); 229.28 g/mol (Base)
Physical State
Off-white to pale grey crystalline solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Synthesis & Structural Context[1][6]
Understanding the synthetic origin is vital for interpreting impurity profiles in spectra. The compound is typically generated via the chemoselective reduction of 4-(benzyloxy)-3-methoxy-1-nitrobenzene .[1]
Synthesis & Impurity Workflow
The following diagram illustrates the synthesis pathway and potential carry-over impurities that may appear in spectroscopic data.
Figure 1: Synthetic route highlighting the critical stabilization step (HCl salt formation) to prevent oxidative dimerization.
Spectroscopic Profiling
Nuclear Magnetic Resonance (
H NMR)
Operational Insight:
The protonation of the amine group significantly alters the chemical environment of the aromatic ring compared to the free base. In the free base, the amine lone pair donates electron density, shielding ortho-protons (6.2–6.5 ppm). In the HCl salt, this effect is nullified, shifting aromatic protons downfield (6.8–7.5 ppm).
Solvent Selection: DMSO-
is the mandatory solvent.[1] The salt is insoluble in , and will cause deuterium exchange, obliterating the diagnostic ammonium () peaks.
Rationale: Aniline salts can aggregate. Proper dissolution is required for sharp peaks.
Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).
Note: Do not use
; the salt will float and not dissolve.
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear and slightly yellow.
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons.
Protocol B: Free Base Liberation (For HPLC Comparison)
Rationale: Most HPLC methods run at neutral/basic pH or use buffers that equilibrate the salt. For standard retention time comparison, you may need the free base.
Dissolve 50 mg of the HCl salt in 5 mL water (may require slight warming).
Add 1 mL of saturated
solution (pH should reach ~9).
Extract with 5 mL Ethyl Acetate.
Dry the organic layer over
and evaporate.
Result: Oily residue of 4-(benzyloxy)-3-methoxyaniline (Free Base).[1] Use immediately as it oxidizes.[1]
References
Gefitinib Synthesis & Intermediates
Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1] Beilstein Journal of Organic Chemistry, 2007.
Spectroscopic Data of Analogs (4-Methoxyaniline)
National Institute of Standards and Technology (NIST). "4-Methoxyaniline Infrared Spectrum." NIST Chemistry WebBook.
Safety & Handling (SDS)
PubChem Compound Summary for 4-Benzyloxyaniline (Analogous Hazard Data).
Salt CAS Verification
ChemicalBook/ChemSrc Databases for CAS 1159825-08-7 (Specific HCl salt entry).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling potent pharmaceutical intermediates.
Technical Guide: 1H NMR Spectrum of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
This guide details the structural characterization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) . Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural characterization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) .
Executive Summary & Structural Context
Compound: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
CAS (Free Base): 6373-46-2 | CAS (HCl Salt): 186534-02-1 (approximate/variable by supplier)
Molecular Formula: C₁₄H₁₆ClNO₂
Role: Primary "Left-Hand" synthon in Gefitinib synthesis.
The 1H NMR spectrum of this hydrochloride salt differs significantly from its free base counterpart due to the protonation of the amino group (
). This protonation exerts a strong electron-withdrawing inductive effect (), deshielding the aromatic protons on the aniline ring and shifting them downfield.
Structural Assignment Map
The following diagram correlates the molecular structure with the expected NMR signals.
Caption: Signal assignment map correlating structural moieties to chemical shift ranges (DMSO-d6).
Experimental Protocol
Solvent Selection: The Criticality of DMSO-d6
Do not use CDCl₃.
Solubility: Hydrochloride salts of anilines are ionic and typically insoluble in non-polar chlorinated solvents.
Exchange: DMSO-d6 is required to observe the exchangeable ammonium protons (
). In protic solvents like Methanol-d4 or D₂O, these protons will exchange rapidly with deuterium and disappear from the spectrum, preventing confirmation of salt formation.
Sample Preparation Workflow
Mass: Weigh 10–15 mg of the dry hydrochloride salt.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Note: Ensure the DMSO is "dry" (from ampoule or molecular sieves). Water peaks (
ppm) can broaden the NH signal.
Dissolution: Vortex or sonicate until the solution is perfectly clear.
Acquisition:
Scans: 16–32 (sufficient for 10 mg).
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the aromatic protons.
Spectral Interpretation & Assignments
The following data is derived from the standard spectroscopic behavior of Gefitinib intermediates in DMSO-d6.
Quantitative Data Table
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Note
9.50 – 10.20
Broad Singlet (br s)
3H
Disappears on shake. Indicates salt formation.
7.30 – 7.50
Multiplet (m)
5H
Benzyl Aromatics
The phenyl ring protons are magnetically equivalent/overlapping.
6.90 – 7.20
Multiplet / DD
2H
Ar-H (2, 6)
Protons ortho and para to the ammonium group.
6.80 – 6.90
Doublet (d)
1H
Ar-H (5)
Proton ortho to the benzyloxy group.
5.05 – 5.15
Singlet (s)
2H
Characteristic benzylic methylene peak.
3.75 – 3.85
Singlet (s)
3H
Methoxy group.
2.50
Quintet
Solvent
DMSO-d6
Residual solvent peak.
3.33
Broad Singlet
Variable
Adventitious water (common in salts).
Detailed Mechanistic Analysis
The Ammonium Shift: In the free base, the
protons appear around 4.5–5.0 ppm. Upon conversion to HCl, the positive charge on the nitrogen deshields these protons significantly, pushing them to ~10 ppm.
Aromatic Deshielding: The free base is electron-rich (activated ring). The salt form involves a cationic ammonium group, which is electron-withdrawing. This causes the aromatic protons of the central aniline ring (H-2, H-5, H-6) to shift downfield by approximately 0.4–0.8 ppm compared to the free base.
Validation Check: The integration ratio must be 3 : 5 : 3 : 2 : 3 (Ammonium : Benzyl : Aniline : CH2 : OMe). Any deviation suggests partial salt formation or impurities.
Troubleshooting & Impurity Profiling
In drug development, purity at this stage is vital. Common impurities include the nitro-precursor and the de-benzylated phenol.
Aromatic shifts downfield (~7.6 - 7.9 ppm). Nitro group is strongly EWG; lack of NH signal.
De-benzylated Phenol (4-Hydroxy-3-methoxyaniline)
Hydrogenolysis (Over-reduction)
Loss of Benzyl signals. Missing 5H multiplet (7.4 ppm) and 2H singlet (5.1 ppm).
Free Base (4-(Benzyloxy)-3-methoxyaniline)
Incomplete Salt Formation
Upfield shifts. NH2 at ~4.8 ppm; Aromatics at ~6.2-6.5 ppm.
Process Control Workflow
The following Graphviz diagram outlines the logic for interpreting the spectrum during synthesis monitoring.
Caption: Logical decision tree for validating the identity and salt form of the intermediate.
References
Gefitinib Synthesis & Intermediates
Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1] Organic Process Research & Development, 2007.[2]
Note: Describes the reduction of the nitro-precursor to the aniline intermedi
NMR of Aniline Salts
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Standard text for salt shift effects).
Solvent Effects
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[2][4] Chem., 1997, 62 (21), pp 7512–7515.
Patent Literature
CN102001955A. "Method for synthesizing 4-benzyloxy aniline hydrochloride." (Provides context on the isolation of similar benzyloxy-aniline salts).
Technical Guide: 13C NMR Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
This technical guide details the 13C NMR analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erloti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the 13C NMR analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183204-72-0) is a pharmacophore scaffold used in tyrosine kinase inhibitors.[1] In drug development, this compound is frequently analyzed to verify the integrity of the benzyloxy protection group and the aniline protonation state prior to coupling reactions (e.g., quinazoline ring fusion).[1][2]
The hydrochloride salt form is preferred for stability, preventing oxidation of the electron-rich aniline moiety.[1] However, protonation drastically alters the 13C NMR chemical shifts of the aromatic ring compared to the free base, often leading to assignment errors if not anticipated.
Chemical Structure & Numbering Strategy
The following diagram illustrates the atom numbering used throughout this guide. Note the disruption of the aniline resonance system by the HCl salt.
Experimental Methodology
Sample Preparation Protocol
The hydrochloride salt is sparingly soluble in non-polar solvents (CDCl3) and prone to aggregation.[1] DMSO-d6 is the mandatory solvent for high-resolution 13C NMR to ensure complete dissociation of the ion pair and prevent line broadening.
Parameter
Specification
Technical Rationale
Solvent
DMSO-d6 (99.9% D)
Solubilizes polar HCl salts; prevents H/D exchange on the amine.[1]
Concentration
20–30 mg / 0.6 mL
High concentration required for quaternary carbons (C-N, C-O) detection.[1]
Temperature
298 K (25°C)
Standard ambient; heating may induce degradation of the benzyl ether.[1]
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1][2]
Relaxation Delay (D1): ≥ 2.0 seconds. Crucial: The quaternary carbons (C3, C4, C1) have long T1 relaxation times.[1] Short D1 values will suppress these signals.[1]
Scans: Minimum 1024 scans recommended for adequate S/N ratio of the benzylic carbon.
Structural Analysis & Assignments
The 13C NMR spectrum is characterized by three distinct regions: the aliphatic alkoxy region, the aromatic region, and the specific shifts induced by the hydrochloride salt.
Spectral Data Table (DMSO-d6)
Carbon Position
Chemical Shift (δ ppm)
Multiplicity
Assignment Logic
Methoxy (-OCH3)
55.8
CH3
Diagnostic sharp peak; typical for aryl methyl ethers.[1]
Benzylic (-CH2-)
70.1
CH2
Deshielded by oxygen; critical check for benzyl protection integrity.[1]
In the free base aniline, the nitrogen lone pair donates electron density into the ring (resonance), shielding the ortho and para positions and deshielding the ipso (C-N) carbon.[1][2]
Result: The electron-rich character of the ring decreases. The ipso carbon (C1) shifts upfield (shielded relative to free base), while ortho/para carbons may shift downfield (deshielded) as they lose the resonance electron density.[1] This is a key validation that the salt has formed correctly.[1]
Impurity Profiling & Troubleshooting
Common impurities arise from incomplete synthesis steps or hydrolysis.[1]
Acid-catalyzed hydrolysis of benzyl ether (rare in DMSO, common in aqueous acid).[1][2]
Analytical Workflow Diagram
The following flowchart ensures a self-validating analytical process.
References
National Institutes of Health (PubChem). (2025).[1] 4-Benzyloxyaniline hydrochloride Compound Summary. Retrieved January 30, 2026, from [Link][1]
Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1] (Discusses intermediate characterization). Retrieved January 30, 2026, from [Link][1][2]
Fraenkel, G., & Franconi, C. (1960).[1][2] Protonation of Anilines in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[1] (Foundational theory on aniline salt shifts).
University of Queensland. (n.d.).[1] 4-Methoxyaniline NMR Data. Automated Topology Builder (ATB).[1] Retrieved January 30, 2026, from [Link][1][2]
An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in solution, underpinned by established chemical principles. Given the scarcity of published quantitative solubility data for this specific molecule, this guide emphasizes predictive analysis based on its structural features and provides robust, self-validating experimental protocols for determining its solubility in your laboratory.
Introduction: Understanding the Molecule
4-(Benzyloxy)-3-methoxyaniline hydrochloride is an organic salt with a molecular structure that dictates its solubility profile. Key structural features include:
Anilinium Ion: The presence of a protonated amine group (-NH₃⁺Cl⁻) makes the molecule ionic, suggesting a predisposition for solubility in polar protic solvents.
Aromatic Rings: The two phenyl rings (one from the aniline core and one from the benzyl group) introduce significant nonpolar character.
Ether Linkages: The methoxy (-OCH₃) and benzyloxy (-OCH₂-Ph) groups are polar ethers, capable of acting as hydrogen bond acceptors.
The interplay between the ionic hydrochloride group and the considerable nonpolar surface area is the primary determinant of its solubility across different solvent classes.
Predictive Solubility Analysis: A Theoretical Framework
The principle of "like dissolves like" provides a strong foundation for predicting solubility.[2] As an ionic salt, 4-(Benzyloxy)-3-methoxyaniline hydrochloride's solubility is governed by the solvent's ability to solvate both the anilinium cation and the chloride anion effectively, while also accommodating the large nonpolar benzyloxy group.
Causality: These solvents are excellent at solvating ions. The hydroxyl groups (-OH) can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the anilinium cation. The high dielectric constant of these solvents helps to overcome the lattice energy of the solid salt.
Prediction:
Water: Due to the large nonpolar benzyl group, solubility in pure water is expected to be limited. However, its solubility is likely to be significant in acidic aqueous solutions, where the common ion effect of H⁺ would not be a factor and the ionic character is maintained. A synthesis of the related 4-benzyloxyaniline hydrochloride is performed in dilute hydrochloric acid, supporting its solubility in this medium.[3]
Methanol & Ethanol: These alcohols offer a balance of polarity to solvate the ionic head and a smaller nonpolar alkyl chain to interact with the aromatic rings. Solubility is predicted to be moderate to high in these solvents. A patent for a related compound, 3-amino-4-methoxybenzanilide, utilizes methanol as a reaction solvent, suggesting good compatibility.[4]
Causality: These solvents have high dipole moments and can effectively solvate the anilinium cation. However, they are less effective at solvating the chloride anion compared to protic solvents as they lack hydrogen bond donating ability.
Prediction:
DMSO & DMF: High polarity and large molecular size should allow for good solvation of the entire molecule. Solubility is expected to be high.
Acetonitrile: While polar, its smaller size and lower dielectric constant may result in more moderate solubility compared to DMSO or DMF.
Causality: These solvents lack the ability to effectively solvate the ionic anilinium hydrochloride group. The energy required to break the crystal lattice of the salt is not compensated by favorable solvent-solute interactions.
Prediction: Solubility is expected to be very low to negligible in this class of solvents. The large nonpolar functionality of the molecule is insufficient to overcome the energetic penalty of dissolving the ionic portion.
Experimental Protocol for Solubility Determination
The following protocol provides a reliable, step-by-step method for determining the qualitative and quantitative solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This protocol is designed as a self-validating system.
Thermostatically controlled water bath or heating block
Syringe filters (0.45 µm, ensure chemical compatibility)
Syringes
HPLC or UV-Vis spectrophotometer for quantitative analysis
Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol
Preparation of Saturated Solution:
Add an excess amount of 4-(Benzyloxy)-3-methoxyaniline hydrochloride to a vial (e.g., 10-20 mg into a 4 mL vial). The key is to ensure solid material remains after equilibration.
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).
Cap the vial tightly and place it on a magnetic stirrer or in a shaker bath at a constant temperature (e.g., 25 °C).
Equilibration:
Stir the suspension vigorously for a sufficient time to reach thermodynamic equilibrium. A minimum of 24 hours is recommended.[5]
After the equilibration period, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
Sample Collection and Preparation:
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.
Accurately weigh the filtered solution to determine its density if needed, or prepare dilutions directly.
Quantitative Analysis:
Prepare a series of accurate dilutions of the filtered saturated solution.
Analyze these dilutions using a pre-validated analytical method (e.g., HPLC with a UV detector).
Calculate the concentration of the original saturated solution by comparing its response to a standard curve prepared with a known concentration of the analyte. The solubility is this concentration value.
Qualitative "Quick Test" Protocol
For a rapid assessment, a qualitative test can be performed.[2]
Add approximately 10-20 mg of the compound to a test tube.
Add the solvent dropwise, up to 1 mL, while vortexing.
Observe and classify the solubility:
Soluble: Dissolves completely.
Sparingly Soluble: A significant portion dissolves, but some solid remains.
Insoluble: No apparent dissolution.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. Note: These are expert predictions based on chemical principles and are intended as a guide for solvent selection. Experimental verification is required.
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Water (pH 7)
Low to Sparingly Soluble
Large nonpolar group limits solubility despite ionic nature.
Water (acidic)
Soluble
Maintained ionic character in a highly polar medium.
Methanol
Soluble
Good balance of polarity and non-polarity.
Ethanol
Soluble
Similar to methanol, slightly less polar.
Polar Aprotic
DMSO
Very Soluble
High polarity effectively solvates the molecule.
DMF
Very Soluble
Similar to DMSO.
Acetonitrile
Moderately Soluble
Less polar than DMSO/DMF.
Low Polarity
Dichloromethane
Insoluble
Insufficient polarity to solvate the ionic group.
Ethyl Acetate
Insoluble
Insufficient polarity.
Nonpolar
Toluene
Insoluble
Cannot solvate the ionic group.
Hexanes
Insoluble
Cannot solvate the ionic group.
Safety and Handling
As a laboratory chemical, 4-(Benzyloxy)-3-methoxyaniline hydrochloride requires careful handling.
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6][7][8]
Precautions: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7]
Conclusion
The solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical parameter for its effective use in research and development. While publicly available data is limited, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be most soluble in polar solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and acidic water. Its solubility is expected to be negligible in nonpolar solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine precise solubility values, enabling informed decisions in solvent selection for synthesis, purification, and formulation.
References
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Method for synthesizing 4-benzyloxy aniline hydrochloride. (2011). Google Patents. CN102001955A.
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. ACS Publications.
3-Methoxyaniline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
4-Benzyloxyaniline hydrochloride. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025). Carl ROTH.
Benzenamine, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2024). Carl ROTH.
Solubility of Organic Compounds. (2023).
Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009). Google Patents. CN101538212A.
4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. (2018). Loba Chemie. Retrieved from [Link]
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules. Retrieved from [Link]
4-methoxyaniline - SAFETY DATA SHEET. (2009). Retrieved from [Link]
4-Benzyloxy-3-chloroaniline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents. CN105753731A.
Technical Guide: Stability & Storage of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa). Its structural integrity—define...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa). Its structural integrity—defined by the stability of its primary amine and benzyl ether moieties—directly impacts the yield and impurity profile of downstream pharmaceutical ingredients.
This guide provides a scientifically grounded protocol for the storage, handling, and stability monitoring of this compound. It moves beyond generic safety data sheets to address the specific physicochemical vulnerabilities of the molecule: oxidative deamination , hygroscopic caking , and photolytic degradation .
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
To understand storage requirements, one must first understand the molecule's failure modes.
Attribute
Specification
Technical Insight
Chemical Name
4-(Benzyloxy)-3-methoxyaniline hydrochloride
Also known as 4-Benzyloxy-3-methoxybenzenamine HCl.[1]
CAS Number
51388-20-6
Verify CAS against Certificate of Analysis (CoA) upon receipt.
Molecular Formula
C₁₄H₁₅NO₂ · HCl
The HCl salt form significantly increases the melting point and reduces volatility compared to the free base.
Molecular Weight
265.74 g/mol
-
Appearance
Off-white to pale grey/brown powder
CQA: Darkening to brown/black indicates advanced oxidative degradation (formation of azo/azoxy dimers).
Solubility
Soluble in water, methanol, DMSO
High water solubility correlates with hygroscopicity .
Melting Point
~215–218 °C (Decomposes)
Sharp melting point is a key purity indicator; broadening suggests hydrolysis or salt dissociation.
Structural Vulnerabilities[1]
Primary Amine (-NH₂): Even as a hydrochloride salt, the equilibrium exists with the free base, making it susceptible to oxidation by atmospheric oxygen, leading to colored impurities (iminoquinones).
Benzyl Ether (-OCH₂Ph): Generally stable, but susceptible to cleavage under strong acidic conditions or catalytic hydrogenation.
Hydrochloride Counterion: Induces hygroscopicity . Moisture absorption can create a localized aqueous phase, accelerating hydrolysis and oxidation.
Part 2: Stability Dynamics & Degradation Pathways
The stability of 4-(Benzyloxy)-3-methoxyaniline HCl is governed by three vectors: Oxidation , Hydrolysis , and Photolysis .
The Degradation Cascade (Visualized)
The following diagram illustrates the causal relationships between environmental stress and chemical failure.
Figure 1: Causal diagram of environmental stressors leading to chemical degradation.
Mechanism Explanations
Oxidative Browning: Anilines are notorious for "browning" upon air exposure. This is due to the formation of radical cations that polymerize into colored azo compounds or quinone imines. While the HCl salt protonates the amine (reducing electron density and reactivity), trace moisture can dissociate the salt, allowing oxidation to proceed.
Hygroscopicity: The HCl salt is polar. If stored in non-tight containers, it pulls water from the air. This water acts as a solvent medium, increasing the mobility of the molecules and accelerating chemical reactions (degradation) that would be kinetically frozen in the solid state.
Part 3: Storage & Handling Protocols[2]
Based on the stability dynamics, the following protocol is mandatory for maintaining pharmaceutical-grade purity.
The "Gold Standard" Storage Conditions
Parameter
Requirement
Rationale
Temperature
2°C to 8°C (Refrigerated)
Arrhenius equation dictates that lower temperature exponentially slows oxidation and hydrolysis rates.
Atmosphere
Inert Gas Overlay (Argon or Nitrogen)
Displaces O₂ to prevent N-oxidation. Argon is preferred as it is heavier than air and "blankets" the powder.
Container
Amber Glass or Opaque HDPE
Amber glass blocks UV light (preventing photolysis). Screw caps must have a Teflon/PTFE liner for a hermetic seal.
Desiccant
Silica Gel Pack (External)
Place desiccant inside the secondary containment (e.g., a bag or desiccator), not mixed directly with the powder, to maintain low RH.
Handling Workflow (Lifecycle Management)
To ensure data integrity and material safety, follow this strict lifecycle workflow.
Figure 2: Material lifecycle from receipt to dispensing, emphasizing cold chain and inert atmosphere.
Critical Handling Steps
Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30–60 mins) inside a desiccator. Why? Opening a cold bottle in humid air causes immediate condensation on the powder, triggering degradation.
Dispensing: Perform weighing in a fume hood. For long-term storage stocks, dispensing inside a glovebox under nitrogen is best practice.
Re-sealing: Always backfill the container headspace with inert gas (Nitrogen/Argon) before closing. Wrap the cap with Parafilm to prevent gas exchange.
Part 4: Analytical Monitoring & Re-Test Criteria
Trust but verify. Establish a re-test schedule to validate the storage conditions.
Re-Test Interval: Every 12 months if stored at 2-8°C. Every 6 months if stored at Room Temperature (not recommended).
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
Detection: UV at 254 nm.
Acceptance: Purity ≥ 98.0%; Single largest impurity < 0.5%.
Loss on Drying (LOD) / Karl Fischer:
Limit: < 1.0% water content. Excess water confirms seal failure.
Part 5: Emergency Protocols
Scenario: Cold Chain Breach (Left on benchtop for >24 hours)
Do not discard immediately.
Visual Check: Is the powder still off-white? If brown, discard.
Purity Check: Run a quick HPLC. If purity is >98%, re-certify and return to 2-8°C.
Log Deviation: Note the excursion in the inventory log. Short-term exposure (24-48h) to ambient temperature is usually acceptable for HCl salts if humidity was low, but shelf-life may be reduced.
References
Loba Chemie. (2018).[2] Material Safety Data Sheet: 4-Benzyloxy-aniline Hydrochloride. Retrieved from
Carl Roth. (2024).[3] Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from
Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1] (Discusses the utility and sensitivity of aniline intermediates in Gefitinib synthesis). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723831, 4-Benzyloxyaniline hydrochloride. Retrieved from
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Methoxyaniline (Analogous stability data). Retrieved from
Discovery and history of 4-(Benzyloxy)-3-methoxyaniline hydrochloride
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs). [1] Part 1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs).
[1]
Part 1: Introduction and Discovery Context[2]
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7 for HCl; Free base CAS: 14896-25-4) is a specialized aniline derivative serving as a "masked" form of 4-amino-guaiacol (4-amino-2-methoxyphenol). Its structural significance lies in the orthogonal protection of the para-hydroxyl group with a benzyl moiety, allowing for selective chemical manipulation of the aniline amine and the meta-methoxy group without compromising the phenolic oxygen.
Historical Emergence in Medicinal Chemistry
The discovery and widespread adoption of this intermediate are not tied to a single "eureka" moment but rather to the evolution of protecting group strategies in the mid-20th century and the kinase inhibitor boom of the 1990s.
The Guaiacol Lineage: The compound is derived from Guaiacol (2-methoxyphenol), a natural product historically isolated from guaiacum resin and wood creosote. In the early 20th century, guaiacol derivatives were primarily used as expectorants and antiseptics.
The Kinase Era (1990s-Present): With the discovery of the Epidermal Growth Factor Receptor (EGFR) as a cancer target, medicinal chemists required rigid, electron-rich aniline building blocks to fit into the ATP-binding pocket of kinases. The 3-methoxy-4-benzyloxy substitution pattern proved ideal for Structure-Activity Relationship (SAR) studies because:
The 3-methoxy group provides a hydrogen bond acceptor or steric bulk to orient the molecule within the hydrophobic pocket.
The 4-benzyloxy group serves as a lipophilic "placeholder" that can be later removed (via hydrogenolysis) to reveal a phenol for further functionalization (e.g., solubilizing side chains in Gefitinib or Erlotinib analogs).
Part 2: Synthetic Pathways and Process Chemistry
The industrial synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride typically avoids the direct nitration of 1-benzyloxy-2-methoxybenzene due to regioselectivity issues (competition between positions 4 and 5). The most robust route proceeds via 4-Nitroguaiacol .
Route A: The 4-Nitroguaiacol Pathway (Preferred)
This route ensures 100% regiochemical fidelity because the nitrogen is introduced before the benzyl protection.
Direct nitration of 1-benzyloxy-2-methoxybenzene is less common due to the formation of the unwanted 5-nitro isomer (3-benzyloxy-4-methoxyaniline precursor), which is difficult to separate.
Experimental Protocol: Laboratory Scale Synthesis (Route A)
Precursor: 4-Nitroguaiacol (16.9 g, 100 mmol).
Benzylation: Dissolve in DMF (100 mL). Add
(20.7 g, 150 mmol) and Benzyl bromide (12 mL, 100 mmol). Stir at 60°C for 4 h. Pour into ice water. Filter yellow solid. Yield: ~95%.
Reduction: Suspend intermediate (10 g) in Ethanol/Water (4:1). Add Fe powder (10 g) and
(1 g). Reflux for 2 h. Filter hot through Celite.
Salting Out: Cool filtrate. Add HCl/EtOH dropwise until pH < 2. White/off-white precipitate forms. Filter and dry.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the preferred forward pathway, highlighting the critical decision points regarding regioselectivity.
Caption: Synthetic workflow comparing the preferred 4-Nitroguaiacol route (Green) vs. the problematic direct nitration route (Red).
Part 4: Applications in Drug Development
This compound is a "Privileged Structure" precursor. It is rarely the final side chain in a marketed drug but is the penultimate intermediate for introducing the 3-methoxy-4-hydroxyaniline moiety.
The "Masked Phenol" Strategy in TKI Synthesis
In the synthesis of EGFR inhibitors (like Gefitinib analogs or Vandetanib precursors), the 4-hydroxyl group often interferes with the coupling reaction (e.g.,
on a 4-chloroquinazoline).
Problem: A free phenol on the aniline would compete with the amine for nucleophilic attack on the quinazoline core.
Solution: Use 4-(Benzyloxy)-3-methoxyaniline .[1][2][3][4]
Coupling: React 4-(Benzyloxy)-3-methoxyaniline with 4-chloro-6,7-disubstituted quinazoline.
Deprotection: Treat the resulting intermediate with TFA or
to remove the benzyl group.
Result: A clean 4-hydroxy-3-methoxyanilino-quinazoline , ready for further derivatization (e.g., attaching solubilizing tails).
Soluble in DMSO, Methanol; Slightly soluble in Water
-
Stability
Hygroscopic; Store under inert gas (Argon/Nitrogen)
-
Part 5: Handling and Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is a stable salt, it carries specific risks associated with aniline derivatives.
Toxicology: Like many anilines, it should be treated as a potential sensitizer and methemoglobinemia agent. Avoid inhalation of dust.
Storage: The hydrochloride salt is prone to hydrolysis and oxidation (browning) if exposed to moist air. It must be stored in a tightly sealed container, preferably desicated, at room temperature or 4°C.
Analytical Tip: When analyzing by LC-MS, ensure the mobile phase pH is acidic to maintain the protonated form, or use a neutral pH to observe the free base (
).
References
Preparation of 4-benzyloxy-2,3-dimethyl-7-methoxyindole. PrepChem. Detailed protocol for using benzyloxy-methoxyanilines in indole synthesis. Link
Synthesis of 4-benzyloxy aniline hydrochloride (Patent CN102001955A). Google Patents. Describes the industrial scale-up of benzyloxy-aniline salts. Link
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. PMC - NIH. Illustrates the context of methoxy/hydroxy substitution patterns in EGFR inhibitor design. Link
4-(Benzyloxy)-3-methoxyaniline Hydrochloride Product Page. Combi-Blocks. Commercial specifications and physical properties. Link
Matched pair comparison of benzyloxyaniline. ResearchGate. Discusses the structural role of benzyloxyanilines in kinase inhibitor binding pockets. Link
Application Note: Strategic Incorporation of 4-(Benzyloxy)-3-methoxyaniline HCl in Kinase Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride as a "masked" phenoli...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride as a "masked" phenolic synthon in the construction of Tyrosine Kinase Inhibitor (TKI) libraries, particularly those targeting EGFR and HER2.
Executive Summary & Core Value
In the development of small-molecule inhibitors for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), the 4-anilinoquinazoline scaffold remains a privileged structure (e.g., Gefitinib, Erlotinib, Lapatinib).
4-(Benzyloxy)-3-methoxyaniline hydrochloride serves as a critical "masked" intermediate. Unlike simple anilines, this compound carries a benzyl-protected phenol. Its strategic value lies in its ability to:
Facilitate SNAr Coupling: The benzyl group provides lipophilicity, improving solubility in organic solvents during the coupling with 4-chloroquinazolines compared to the highly polar free phenol.
Enable Late-Stage Diversification: Post-coupling deprotection (hydrogenolysis) reveals a reactive phenolic hydroxyl group at the solvent-exposed region of the ATP-binding pocket, allowing for the subsequent attachment of solubilizing tails (e.g., morpholines, piperazines) or fluorophores without rebuilding the core scaffold.
Stability: The hydrochloride salt enhances shelf-life and resistance to oxidation compared to the free amine (which darkens rapidly upon air exposure).
Solubility: Soluble in MeOH, DMSO, DMF. Sparingly soluble in cold Isopropanol (iPrOH).
Critical Handling Note: Ensure the salt is stored under desiccation. Excess moisture can lead to hydrolysis or clumping, affecting the stoichiometry in precision coupling reactions.
Application Workflow: The "Masked Phenol" Strategy
The following diagram illustrates the strategic workflow for using this intermediate to generate a library of kinase inhibitors.
Figure 1: Synthetic workflow transforming the benzyl-protected aniline into a diverse library of functionalized kinase inhibitors.
Experimental Protocols
Protocol A: SNAr Coupling (The "Isopropanol Route")
This protocol describes the coupling of 4-(Benzyloxy)-3-methoxyaniline HCl with a standard electrophile, 4-chloro-6,7-dimethoxyquinazoline.
Mechanistic Insight: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). While the HCl salt is used, the reflux conditions in isopropanol often drive the reaction by precipitating the product as the hydrochloride salt, driving the equilibrium forward.
Materials:
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv)
Isopropanol (iPrOH) (anhydrous preferred)
Optional: Diisopropylethylamine (DIPEA) (1.5 equiv) - See Note 1
Step-by-Step Procedure:
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the quinazoline derivative (1.0 mmol) in iPrOH (10–15 mL).
Once the scaffold is assembled, the benzyl group is removed to reveal the phenol.
Materials:
Benzyl-protected intermediate (from Protocol A)
10% Palladium on Carbon (Pd/C) (10–20% w/w loading)
Methanol (MeOH) or MeOH/DMF (if solubility is low)
Hydrogen gas (balloon or hydrogenation shaker)
Ammonium formate (optional alternative hydrogen source)
Step-by-Step Procedure:
Dissolution: Dissolve the intermediate (1.0 mmol) in MeOH (20 mL). If the compound is the HCl salt, adding a stoichiometric amount of TEA may accelerate the reaction by freeing the amine, though hydrogenolysis works on salts too.
Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20 mg per 100 mg of substrate) under an inert atmosphere (Nitrogen/Argon) to prevent ignition.
Hydrogenation:
Balloon Method: Purge the flask with H2 three times. Stir vigorously under H2 atmosphere at room temperature for 4–12 hours.
Transfer Hydrogenation: Alternatively, add Ammonium Formate (5.0 equiv) and reflux for 1 hour. This is often faster and safer.
Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.
Concentration: Evaporate the solvent to yield the 4-(4-hydroxy-3-methoxyanilino)quinazoline derivative.
Data Interpretation & Quality Control
When validating the success of these protocols, specific NMR signals are diagnostic.
Feature
4-(Benzyloxy)-3-methoxyaniline (Start)
Deprotected Phenol (Product)
Benzyl -CH2-
Singlet at ~5.1 ppm (2H)
Absent
Aromatic Benzyl
Multiplet at 7.3–7.5 ppm (5H)
Absent
Methoxy (-OMe)
Singlet at ~3.8 ppm (3H)
Singlet at ~3.8 ppm (3H) (Retained)
Phenolic -OH
Absent
Broad singlet >9.0 ppm (D2O exchangeable)
Impurity Alert:
Aniline Oxidation: If the starting material is dark/black, purify via recrystallization (EtOH/HCl) before use. Oxidized impurities can poison the Pd/C catalyst in Protocol B.
Incomplete Coupling: Residual 4-chloroquinazoline can be detected by LC-MS. If present, resuspend the solid in hot iPrOH and filter again.
References
Synthesis of EGFR Inhibitors via SNAr
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[3]
Source: Beilstein Journal of Organic Chemistry, 2017.
Application Note: Strategic Use of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Synthetic Chemistry for Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This highly functionalized aniline is a critical building block for the synthesis of complex molecular architectures, particularly those relevant to pharmacologically active agents. This note elucidates the compound's core properties, provides detailed, field-tested protocols for its application in key synthetic transformations, and explains the underlying chemical principles that govern its reactivity. The focus is on enabling robust, reproducible, and scalable synthetic routes for advanced drug discovery programs.
Introduction and Reagent Overview
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a sophisticated synthetic intermediate prized for its unique substitution pattern. The presence of a nucleophilic amine, an electron-rich aromatic core, and a benzyl ether protecting group makes it an exceptionally versatile reagent. Its hydrochloride salt form ensures greater stability and ease of handling compared to the corresponding free base.[1] In the realm of drug development, this aniline derivative is frequently employed in the synthesis of kinase inhibitors, particularly those built around scaffolds like quinazolines, where it serves to introduce key pharmacophoric elements.[2]
This guide will cover:
Physicochemical properties and safe handling protocols.
Core reactivity principles and the crucial step of amine liberation.
A detailed, validated protocol for standard acylation reactions.
An advanced protocol for its application in the synthesis of 4-anilinoquinazoline scaffolds, a privileged structure in oncology research.
Guidelines for analytical characterization of resulting products.
Physicochemical Properties, Safety, and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
While specific data for this exact compound is limited, the safety profile can be reliably inferred from closely related structures like 4-benzyloxyaniline hydrochloride.[5][6][7] It should be handled as a hazardous substance.
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
Dispensing: Use a spatula for weighing and transferring the solid. Avoid creating dust.
Spills: In case of a spill, isolate the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[6]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, moisture, and direct sunlight.[6]
Core Reactivity and Mechanistic Considerations
The synthetic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride is dictated by the nucleophilicity of its aniline nitrogen. However, as a hydrochloride salt, the lone pair on the nitrogen is protonated, forming an anilinium ion. This effectively "deactivates" the amine, preventing it from participating in nucleophilic reactions.
Therefore, the critical first step in nearly all reactions is the in-situ liberation of the free aniline base through the addition of a suitable, non-nucleophilic base. This deprotonation restores the nitrogen's lone pair, rendering it nucleophilic and ready to react with electrophiles.
Caption: Liberation of the reactive free aniline from its hydrochloride salt.
The choice of base is crucial; tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are ideal as they are strong enough to deprotonate the anilinium ion but are too sterically hindered to compete as nucleophiles.
Protocols for Key Synthetic Transformations
Protocol 1: General Procedure for N-Acylation
This protocol details a robust method for forming an amide bond, a cornerstone transformation in medicinal chemistry.
Objective: To couple 4-(Benzyloxy)-3-methoxyaniline with an acid chloride to form a stable amide product.
Materials & Reagents
Reagent
M.W. ( g/mol )
Molarity/Density
Role
4-(Benzyloxy)-3-methoxyaniline HCl
265.74
N/A
Starting Material
Acyl Chloride (R-COCl)
Varies
Varies
Electrophile
Triethylamine (Et₃N)
101.19
0.726 g/mL
Base
Dichloromethane (DCM)
84.93
1.33 g/mL
Solvent
Step-by-Step Methodology
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir to form a suspension.
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C. Causality: This cooling step is critical to manage the exotherm from both the acid-base neutralization and the subsequent acylation, preventing potential side reactions.
Base Addition: Add triethylamine (1.1 - 1.2 eq) dropwise via syringe over 5 minutes. The suspension should become a clear solution as the free aniline is formed.
Electrophile Addition: In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation: These washes remove unreacted base, unreacted acid chloride (as the carboxylic acid), and residual water, respectively, simplifying purification.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or silica gel column chromatography.
Caption: General workflow for the N-acylation protocol.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Scaffold
This protocol demonstrates the use of the aniline in a nucleophilic aromatic substitution (SₙAr) reaction to form a 4-anilinoquinazoline, a common core in modern kinase inhibitors.
Objective: To synthesize a substituted 4-anilinoquinazoline via SₙAr reaction with a 4-chloroquinazoline precursor.
Materials & Reagents
Reagent
M.W. ( g/mol )
Molarity/Density
Role
4-(Benzyloxy)-3-methoxyaniline HCl
265.74
N/A
Nucleophile
4-Chloroquinazoline (or derivative)
164.59
N/A
Electrophile
Isopropanol (IPA)
60.10
0.786 g/mL
Solvent
Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(Benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) and the 4-chloroquinazoline derivative (1.0 eq).
Solvent Addition: Add isopropanol to achieve a concentration of approximately 0.2 M.
Heating: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. Causality: High temperature is required to overcome the activation energy for the SₙAr reaction. The product, being a hydrochloride salt itself, often precipitates from the solution as it forms, driving the reaction to completion according to Le Châtelier's principle.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours, often indicated by the formation of a thick precipitate.
Isolation:
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold isopropanol, followed by diethyl ether, to remove impurities.
Purification: The precipitated hydrochloride salt is often of high purity. If further purification is needed:
The salt can be recrystallized from a suitable solvent like ethanol.
Alternatively, the salt can be neutralized with a base (e.g., NaHCO₃) to form the free base, which can then be purified by silica gel chromatography before being converted back to the desired salt if necessary.
Caption: Simplified mechanism for 4-anilinoquinazoline synthesis.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized products.
¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons on all three rings, a singlet for the methoxy (-OCH₃) group around 3.9 ppm, a singlet for the benzylic methylene (-OCH₂Ph) protons around 5.1 ppm, and a singlet for the amide or amine N-H proton (which may be broad and can be exchanged with D₂O).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula. The isotopic pattern for chlorine-containing species (if applicable) should be observed.
Infrared (IR) Spectroscopy: For acylation products, a strong C=O stretch will be observable around 1650-1680 cm⁻¹. A characteristic N-H stretch will appear around 3300 cm⁻¹.
References
CAS Common Chemistry. (n.d.). 4-Methoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Benzyloxyaniline hydrochloride. Retrieved from [Link]
Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
Veeprho. (n.d.). 4-Methoxyaniline | CAS 104-94-9. Retrieved from [Link]
Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]
PubChem. (n.d.). P-Anisidine. Retrieved from [Link]
PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]
NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]
Application Note: High-Purity Isolation of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
[1][2] Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) and Erlotinib .[1][2] The purity of th...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) and Erlotinib .[1][2] The purity of this aniline derivative is the rate-limiting factor in the quality of the final drug substance.[1][2] Impurities such as azo-dimers, residual nitro-precursors, and oxidation byproducts (iminoquinones) can act as "poisons" in the subsequent quinazoline ring-closure steps, leading to low yields and difficult-to-remove side products.[1][2]
This guide outlines a self-validating purification protocol that leverages the differential solubility of the hydrochloride salt to achieve >99.5% purity.[1][2] Unlike standard extraction methods, this protocol focuses on reactive crystallization and fractional precipitation .[1][2]
Chemical Context & Impurity Landscape[1][2][3][4]
Compound: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
CAS: 1159825-08-7 (HCl salt) / 14896-25-4 (Free Base)
Molecular Formula: C₁₄H₁₆ClNO₂
Role: Nucleophile in the synthesis of the quinazoline core of Gefitinib.[1][2]
The Impurity Profile
The synthesis typically involves the reduction of 1-(benzyloxy)-2-methoxy-4-nitrobenzene.[1][2] The purification strategy must address three distinct classes of impurities:
Reductive Dimers (Azo/Azoxy): Colored impurities formed by incomplete reduction.[1][2] These are neutral and lipophilic.[1][2]
Des-benzyl Analogues: 4-Amino-3-methoxyphenol, formed if hydrogenation conditions are too aggressive (hydrogenolysis).[1][2]
Oxidation Products: Free anilines oxidize rapidly in air to form dark, tarry polymerization products.[1][2]
Purification Strategy: The "Salt-Switch" Mechanism[1][2]
The core principle of this protocol is the "Salt-Switch" .[1][2] The free base aniline is an oil or low-melting solid prone to oxidation.[1][2] By converting it to the hydrochloride salt in a specific solvent system, we achieve two goals:
Chemical Stability: The protonated anilinium ion is resistant to oxidative degradation.[1][2]
Selectivity: Neutral impurities (nitro precursors, azo dimers) remain in the organic mother liquor, while the ionic HCl salt crystallizes out.[1][2]
Workflow Diagram
Caption: Figure 1. Purification workflow illustrating the fate of neutral and soluble impurities during the salt formation and recrystallization steps.
Observation: A thick white to off-white precipitate will form immediately.[1][2]
Critical Control: Maintain temperature < 10°C to prevent oiling out.[1][2]
Aging: Stir the slurry at 0–5°C for 1 hour to ensure complete precipitation.
Isolation: Filter the solid using a Buchner funnel.
Displacement Wash: Wash the filter cake with cold Ethyl Acetate (2 x 2 mL/g).
Mechanism:[3][4] This wash removes the mother liquor containing the neutral azo/nitro impurities.[1][2]
Phase 2: Recrystallization (Polishing)
Objective: To remove trapped trace impurities and inorganic salts, yielding the pharmaceutical-grade intermediate.[2]
Solvent Selection:
Primary Solvent: Isopropanol (IPA) or Ethanol.[1][2]
Anti-Solvent (Optional): Diethyl Ether or Hexane (if yield is low).[1][2]
Protocol:
Suspension: Suspend the crude HCl salt in Isopropanol (5 mL/g).
Reflux: Heat the mixture to reflux (approx. 82°C for IPA).
Checkpoint: The solid should dissolve completely.[1][2] If not, add IPA in 1 mL/g increments until dissolution.[1][2]
Hot Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter the hot solution rapidly through a heated funnel.[1][2]
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours.
Why: Rapid cooling traps impurities in the crystal lattice.[1][2] Slow cooling promotes pure crystal growth.[1][2]
Crystallization: Cool further to 0–5°C for 1 hour.
Final Isolation: Filter the white crystalline solid. Wash with cold IPA (1 mL/g).
Drying: Dry in a vacuum oven at 40–45°C for 6–12 hours.
Warning: Do not exceed 50°C; anilines can be heat-sensitive even as salts.[1][2]
Analytical Validation (QC)
Summarized below are the expected specifications for the purified material.
Test
Specification
Method
Appearance
White to off-white crystalline powder
Visual
Purity (HPLC)
≥ 99.5% (Area %)
C18 Column, ACN/Water gradient
Melting Point
> 200°C (Decomposition)
Capillary Method
Solubility
Soluble in Water, Methanol; Insoluble in EtOAc
Visual
Identity
Matches Reference Standard
¹H-NMR (DMSO-d₆)
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Product is Pink/Red
Oxidation of aniline
Recrystallize with a pinch of Sodium Metabisulfite or use degassed solvents.[1][2]
Oiling Out
Solvent too polar or temp too high
Add seed crystals; cool slower; use less solvent.[1][2]
Low Yield
Product too soluble in IPA
Concentrate mother liquor or add anti-solvent (EtOAc/Hexane).[1][2]
References
Gefitinib Synthesis & Intermediates
Chandregowda, V., et al. "Synthesis and characterization of new impurities in Gefitinib."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2015.[1][2]
Relevance: Defines the impurity profile (nitro/azo)
Application Notes and Protocols: High-Purity Recrystallization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride via recrystallization. The guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride via recrystallization. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the fundamental principles of crystallization. It explains the causality behind experimental choices, outlines a self-validating system for achieving high purity, and includes troubleshooting insights to ensure reliable and reproducible results.
Introduction and Scientific Principle
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and compromised integrity of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1]
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration or having different solubility characteristics, ideally remain in the solution (mother liquor). The pure crystals can then be isolated by filtration.[2][3]
Compound Profile & Characteristics
A thorough understanding of the compound's physical properties is essential for developing an effective purification protocol.
Solvent System Selection: The Cornerstone of Purity
The choice of solvent is the most critical variable in recrystallization. The ideal solvent should:
Exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures.
Not react chemically with the compound.
Be sufficiently volatile to be easily removed from the purified crystals.
Dissolve impurities readily at all temperatures or not at all.
For hydrochloride salts like 4-(Benzyloxy)-3-methoxyaniline hydrochloride, polar solvents are generally effective. Based on the solubility of analogous compounds like aniline hydrochloride, which is soluble in water and alcohol[6], and synthesis procedures for related molecules that utilize ethanol[5], an ethanol/water mixture is a highly effective solvent system. Ethanol provides good solvating power for the organic structure, while water can be used as an anti-solvent to modulate the solubility and promote crystallization upon cooling.
Solvent System Recommendation:Ethanol and Deionized Water
Rationale: This system offers a tunable polarity. The compound is expected to be readily soluble in hot ethanol. The addition of water, in which the compound is likely less soluble, will decrease its solubility as the solution cools, promoting a high recovery of pure crystals.
Detailed Recrystallization Protocol
This protocol is designed as a self-validating system, where successful execution and subsequent purity assessment confirm the efficacy of the procedure.
Activated Carbon (decolorizing charcoal), if needed
Erlenmeyer flasks
Hot plate with magnetic stirring
Büchner funnel and vacuum flask
Filter paper (Whatman No. 1 or equivalent)
Glass stirring rod
Spatula
Watch glass
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Step-by-Step Methodology
Step 1: Dissolution
Place the crude 4-(Benzyloxy)-3-methoxyaniline hydrochloride into an appropriately sized Erlenmeyer flask.
Add a magnetic stir bar. Place the flask on a hot plate and begin stirring.
Add a small volume of 95% ethanol, just enough to create a slurry.
Heat the mixture gently (to ~60-70°C). Add hot 95% ethanol portion-wise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the yield upon cooling.[2] An excess of solvent will result in the product remaining in solution, leading to poor recovery.
Step 2: Decolorization (Perform if the solution is colored)
If the resulting solution has a significant brownish or yellowish tint, remove it from the heat source.
Add a very small amount (tip of a spatula) of activated carbon to the solution. Caution: Add carbon to a slightly cooled solution to avoid violent boiling.
Gently reheat the mixture to boiling for 2-5 minutes while stirring. The activated carbon adsorbs colored impurities.[3]
Step 3: Hot Gravity Filtration (Perform if activated carbon was used or if insoluble impurities are visible)
Set up a hot gravity filtration apparatus using a short-stemmed funnel, fluted filter paper, and a clean Erlenmeyer flask.
Preheat the funnel and flask by pouring hot solvent through them to prevent premature crystallization in the funnel.
Quickly pour the hot solution through the fluted filter paper. The goal is to separate the hot, saturated solution from the insoluble impurities or activated carbon.[2]
Step 4: Crystallization
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Expertise: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the crystal yield.
Step 5: Crystal Collection
Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.
Wet the filter paper with a small amount of the cold ethanol/water filtrate or fresh cold solvent.
Turn on the vacuum and pour the crystallized slurry into the center of the funnel.
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (a 50:50 ethanol/water mixture is effective). Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.
Repeat the wash one more time if necessary.
Step 7: Drying the Crystals
Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum.
Purity Assessment & Troubleshooting
Parameter
Method
Indication of Purity
Melting Point
Capillary Melting Point Apparatus
A sharp melting range that is close to the literature value of ~228 °C (dec.) indicates high purity.[3] Impurities typically depress and broaden the melting range.
Appearance
Visual Inspection
The product should be a white to off-white crystalline solid. A significant brownish color may indicate residual impurities.
Troubleshooting Common Issues:
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated or the melting point of the solid being lower than the boiling point of the solvent. To resolve this, reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch.
Low Yield: This is often caused by using too much solvent during dissolution, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not sufficiently cold.
Safety Precautions
4-(Benzyloxy)-3-methoxyaniline hydrochloride may cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.[4][7]
Handle the compound in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.
Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
Application Notes & Protocols: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride as a Strategic Precursor in Multi-Step Synthesis
Introduction: Strategic Importance in Medicinal Chemistry 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly valuable and versatile precursor in the field of organic synthesis, particularly for drug discovery and d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Medicinal Chemistry
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly valuable and versatile precursor in the field of organic synthesis, particularly for drug discovery and development.[1] Its structure incorporates a nucleophilic aniline core, a methoxy substituent, and a benzyl-protected phenol. This unique combination of functional groups makes it an ideal starting material for constructing complex molecular architectures.[2][3]
The primary utility of this compound lies in its role as a key building block for a range of pharmacologically active molecules.[1][4] The aniline moiety readily participates in crucial bond-forming reactions, such as nucleophilic aromatic substitutions and amide couplings, to form the core scaffolds of target compounds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in a later synthetic step to reveal a site for further functionalization or to yield the final active pharmaceutical ingredient (API). This strategic protection is critical for preventing unwanted side reactions and enabling complex, multi-step syntheses.
These application notes provide a comprehensive guide for researchers, detailing the physicochemical properties, handling, and synthetic applications of 4-(benzyloxy)-3-methoxyaniline hydrochloride, with a specific focus on its use in the synthesis of kinase inhibitors bearing the 4-anilinoquinoline scaffold.
Physicochemical Properties & Safe Handling
A thorough understanding of the precursor's properties is fundamental to its successful application and to ensuring laboratory safety.
Table 1: Physicochemical Data for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
The compound is stable under standard conditions.[7] For long-term integrity, it is crucial to:
Store in a dry place: The hydrochloride salt is hygroscopic and should be protected from moisture.[7]
Keep container tightly closed: Prevents absorption of atmospheric moisture and contamination.[7]
Protect from light: While generally stable, protection from direct sunlight is good practice for all complex organic molecules.[7]
Safety & Handling Protocol
As with any laboratory chemical, appropriate safety measures are mandatory. 4-(Benzyloxy)aniline and its hydrochloride salt are classified as irritants.
Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[7][8]
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid dust formation during transfer.[5][6]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water.[9]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]
In all cases of exposure, seek medical attention if symptoms persist.
Synthesis of the Precursor: A Validated Three-Step Pathway
While commercially available, understanding the synthesis of 4-(benzyloxy)-3-methoxyaniline hydrochloride provides valuable context for its purity and potential side products. A common and reliable method starts from 4-nitrophenol.[2]
Caption: Workflow for the synthesis of the target precursor.
Protocol 1: Synthesis of 4-(Benzyloxy)aniline Hydrochloride from 4-Nitrophenol
This protocol is adapted from established synthetic methods.[2]
Step 1: Benzylation to form 4-Benzyloxy Nitrobenzene
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent like acetone or ethanol.
Reaction: Add benzyl chloride (1.1 eq) to the stirring suspension.
Heating: Heat the mixture to reflux (approx. 60-80°C) and maintain for 4-6 hours.
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from ethanol to yield pure 4-benzyloxy nitrobenzene.
Step 2: Reduction to form 4-Benzyloxyaniline
Setup: To a flask containing 4-benzyloxy nitrobenzene (1.0 eq) in a solvent mixture (e.g., ethanol/water), add iron powder (3.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.
Reaction: Heat the mixture to reflux (80-90°C) with vigorous stirring for 2-4 hours. The causality here is that the acid activates the iron for the reduction of the nitro group.
Monitoring: Monitor the disappearance of the nitro compound by TLC.
Work-up: Cool the reaction and filter through a pad of celite to remove the iron salts. Concentrate the solvent. Extract the aqueous residue with a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-benzyloxyaniline, which can be used directly in the next step.
Step 3: Salt Formation
Setup: Dissolve the crude 4-benzyloxyaniline (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol at room temperature (20-30°C).[2]
Reaction: Slowly add a 1:1 solution of dilute hydrochloric acid while stirring.[2] A precipitate will form immediately.
Isolation: Stir for 20-30 minutes to ensure complete salt formation.[2]
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum.
Validation: The final product, 4-(benzyloxy)-3-methoxyaniline hydrochloride, can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity. A typical overall molar yield for this process is over 68%.[2]
Application: Synthesis of 4-Anilinoquinoline Kinase Inhibitors
A primary application of this precursor is in the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines, which are privileged scaffolds for potent kinase inhibitors.[10][11] The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically chlorine) at the C4 position of the quinoline or quinazoline ring.
Caption: General workflow for synthesizing a kinase inhibitor.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Chloroquinoline
Preparation of Free Aniline: Before the reaction, the hydrochloride salt must be neutralized. Suspend 4-(benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free aniline. This step is critical as the free amine is the active nucleophile.
Setup: In a round-bottom flask, dissolve the free aniline (1.0 eq) and the desired 4-chloroquinoline derivative (1.0 eq) in absolute ethanol.
Reaction: Heat the mixture to reflux (approx. 78°C) for 12-18 hours.[10] The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
Monitoring: Follow the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar product.
Isolation & Purification:
Cool the reaction mixture. The product may crystallize directly from the solution upon cooling. If so, collect the solid by filtration.[10]
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 4-anilinoquinoline product.[10]
Validation: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Experimental Protocols
Table 2: Overview of Key Synthetic Transformations
To prepare the key building block in-house. A multi-step process involving protection, reduction, and salt formation.
2
Neutralization
Precursor HCl salt, NaHCO₃ (aq)
Ethyl Acetate
Room Temp.
To generate the free aniline nucleophile required for the SNAr reaction. The protonated amine is not nucleophilic.
3
SNAr Coupling
Free Aniline, 4-Chloroquinoline
Ethanol
Reflux (~78°C)
To form the core C-N bond of the target scaffold. Heat is required to drive the substitution on the electron-deficient heteroaromatic ring.
4
Debenzylation
Protected Product, H₂, Pd/C
Methanol/THF
Room Temp.
To remove the benzyl protecting group and reveal the free phenol in the final molecule, which is often crucial for biological activity.
Conclusion: A Self-Validating Workflow
The protocols described herein represent a self-validating system for the use of 4-(benzyloxy)-3-methoxyaniline hydrochloride. Each step includes clear instructions for execution, monitoring, and purification. The final validation through spectroscopic analysis ensures the integrity of each intermediate and the final product. By explaining the causality behind experimental choices—such as the necessity of neutralization before coupling or the use of reflux conditions—this guide empowers researchers to not only follow the steps but to understand and troubleshoot the synthesis. This precursor remains a cornerstone in the construction of complex, biologically active molecules, and its judicious use, guided by these principles, will continue to accelerate progress in drug discovery.
References
Theorem Chemical. (n.d.). China 4-Benzyloxyaniline hydrochloride Supplier, Quotes.
Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
Theorem Chemical. (n.d.). China China 4-Benzyloxyaniline hydrochloride Supplier, Quotes Manufacturer, Supplier.
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Google Patents. (n.d.).
Dakota Ingredients. (n.d.). Leveraging 4-Hydroxy-3-methoxybenzylamine HCl: A Guide for Research Scientists.
Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
PubChem. (n.d.). 4-Benzyloxyaniline.
Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
Royal Society of Chemistry. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
Carl ROTH. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
University of Southampton. (2017).
ResearchGate. (2026).
PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).
Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
Thermo Fisher Scientific. (2025).
Biosynth. (n.d.). 2-(Benzyloxy)-4-methoxyaniline.
ECHEMI. (n.d.).
Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly.
PubMed. (n.d.). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.
NIST. (n.d.). Benzenamine, 4-methoxy-. National Institute of Standards and Technology.
PubMed. (2018).
PubChem. (n.d.). P-Anisidine.
Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
NIST. (n.d.). Benzenamine, 4-methoxy-. National Institute of Standards and Technology.
Protocol for the Derivatization and Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
GC-MS and HPLC-FLD Methodologies for Gefitinib Intermediates Abstract & Strategic Context 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14896-33-4) is a critical pharmacophore and intermediate in the synthesis of Ep...
Author: BenchChem Technical Support Team. Date: February 2026
GC-MS and HPLC-FLD Methodologies for Gefitinib Intermediates
Abstract & Strategic Context
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14896-33-4) is a critical pharmacophore and intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib .
Direct analysis of the hydrochloride salt presents significant challenges:
Thermal Instability: In GC-MS, the salt decomposes in the injection port, leading to poor peak shape and liner contamination.
Lack of Volatility: The ionic nature of the HCl salt prevents elution in gas chromatography.
UV/Vis Limitations: While detectable by UV, trace analysis (e.g., genotoxic impurity screening or cleaning validation) requires enhanced sensitivity via fluorescence or mass spectrometry.
This guide details two robust derivatization protocols: Silylation (BSTFA) for GC-MS purity profiling and Dansylation for high-sensitivity HPLC-FLD/MS analysis.
Chemical Properties & Handling[1][2][3][4]
Property
Specification
Compound
4-(Benzyloxy)-3-methoxyaniline HCl
Structure
Aniline derivative with benzyloxy and methoxy substitutions
Molecular Weight
265.74 g/mol (HCl salt)
pKa (approx)
~4.5 (Aniline nitrogen)
Solubility
Soluble in Methanol, DMSO; Sparingly soluble in non-polar solvents (until neutralized)
Safety
WARNING: Aniline derivatives are potential sensitizers and genotoxins. Handle in a fume hood.
Method A: GC-MS Analysis via Silylation
Primary Application: Purity profiling, identification of synthesis by-products, and raw material qualification.
3.1 The Challenge: The HCl Counter-Ion
Direct addition of silylation reagents to amine salts often fails because the protonated amine (
) is not nucleophilic. The protocol below utilizes pyridine as both a solvent and an acid scavenger to generate the free base in situ, allowing the silylation to proceed.
Internal Standard (Optional): Dodecane or Phenanthrene.
3.3 Protocol Workflow
Sample Weighing: Weigh 5.0 mg of 4-(Benzyloxy)-3-methoxyaniline HCl into a 2 mL GC crimp-top vial.
Neutralization & Solvation: Add 500 µL of Anhydrous Pyridine .
Note: The solution may appear cloudy initially due to the salt. Vortex for 30 seconds.[1]
Derivatization: Add 300 µL of BSTFA + 1% TMCS .
Mechanism:[2][3] The pyridine neutralizes the HCl, releasing the free amine. The amine attacks the silicon center of BSTFA.
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a dry block heater.
Visual Check: The solution should become clear as the derivative forms and the reaction by-products (TMS-trifluoroacetamide) solubilize.
Analysis: Inject 1 µL into the GC-MS (Split 1:20).
3.4 GC-MS Parameters
Parameter
Setting
Column
DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp
260°C
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Oven Program
100°C (1 min) → 20°C/min → 300°C (hold 5 min)
MS Source
230°C (EI mode, 70 eV)
Target Ion
Look for M+[3]• at 373 m/z (Di-TMS derivative) or 301 m/z (Mono-TMS).
Method B: HPLC-FLD/MS Analysis via Dansylation
Primary Application: Trace analysis (cleaning validation), biological matrices (plasma/urine), or when UV sensitivity is insufficient.
4.1 The Mechanism
Dansyl chloride (DNS-Cl) reacts specifically with primary and secondary amines to form stable sulfonamides that are highly fluorescent and ionize well in ESI-MS.
Incubation: Incubate at 60°C for 20 minutes in the dark (aluminum foil wrap).
Quenching: Add 50 µL of 5% Ammonium Hydroxide to react with excess DNS-Cl. Incubate for 5 mins.
Clarification: Centrifuge at 10,000 rpm for 3 minutes if any precipitate is visible.
Analysis: Inject 10 µL into HPLC.
4.4 HPLC-FLD Parameters
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 15 mins
Detection (FLD)
Excitation: 340 nm
Detection (UV)
254 nm (Secondary confirmation)
Experimental Logic & Visualization
The following diagram illustrates the decision matrix and workflow for analyzing this specific intermediate.
Caption: Decision matrix for derivatization based on analytical requirements (Purity vs. Sensitivity).
Troubleshooting & Validation Criteria
System Suitability Testing (SST)
Before running unknown samples, validate the system using the following criteria:
Parameter
Acceptance Criteria
Scientific Rationale
Derivatization Efficiency
> 95% conversion
Monitor the disappearance of the underivatized amine peak (if visible) or area stability over time.
Moisture Control (GC)
No hydrolysis peaks
TMS derivatives hydrolyze back to the parent amine in the presence of water. Ensure pyridine is anhydrous.[4]
Blank Interference
< 1% of LOQ
Reagents (BSTFA/Dansyl Cl) degrade into specific by-products. Run a "Reagent Blank" to identify these peaks.
Linearity (R²)
> 0.995
Confirms the reaction is not reagent-limited at higher concentrations.
Common Pitfalls
Incomplete Reaction (GC): If you see a split peak or tailing in GC, the HCl was not fully neutralized. Solution: Increase the volume of pyridine or add a catalytic amount of TEA (Triethylamine).
Precipitation (HPLC): Dansyl chloride hydrolyzes to Dansyl-OH (blue fluorescence), which is less soluble. Solution: Ensure the quenching step is performed and filter/centrifuge before injection.
References
Gefitinib Synthesis Context:
Maskrey, T. S., et al. (2018).[3][9] "A New Synthesis of Gefitinib." Synlett. Provides context on the intermediate's role in the synthetic pathway.
Silylation Protocols (GC-MS):
Sigma-Aldrich. "BSTFA + TMCS as a Derivatization Reagent for GC." Technical Bulletin.
Dansylation Protocols (HPLC):
Zheng, S., et al. (2020). "Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts." Metabolomics Workbench. While focused on phenols, the protocol conditions (pH 9.8 buffer) are identical for amines.
General Derivatization Guide:
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[10] (Classic authoritative text for mechanism verification).
Application of 4-(Benzyloxy)-3-methoxyaniline hydrochloride in novel compound synthesis
Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Design Executive Summary In the landscape of medicinal chemistry, particularly within the development of Tyrosin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Design
Executive Summary
In the landscape of medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and VEGFR, the "aniline tail" dictates both binding affinity and physicochemical properties. 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) represents a high-value "masked" intermediate.[1] Unlike simple anilines, this compound provides a strategic entry point for Late-Stage Functionalization (LSF) .
By incorporating this benzyl-protected aminoguaiacol moiety, researchers can construct the core pharmacophore (typically a quinazoline or quinoline scaffold) and subsequently reveal a reactive phenolic hydroxyl group. This "protect-couple-deprotect" strategy allows for the rapid generation of diverse libraries with varying solubilizing groups (e.g., morpholino-propoxy chains) without rebuilding the core scaffold.[1]
Soluble in DMSO, Methanol; Sparingly soluble in DCM
Key Function
Precursor to 4-hydroxy-3-methoxyaniline (Vanillylamine core)
Why the Hydrochloride Salt?
The free base of 4-(benzyloxy)-3-methoxyaniline is prone to oxidation (browning) upon air exposure due to the electron-rich aniline ring.[1] The hydrochloride salt stabilizes the amine, ensuring long-term shelf stability and consistent stoichiometry during sensitive nucleophilic aromatic substitution (
) reactions.
Application Protocol 1: Construction of the Anilinoquinazoline Core (
Coupling)
This protocol details the coupling of 4-(Benzyloxy)-3-methoxyaniline HCl with a 4-chloroquinazoline scaffold (a common precursor for Gefitinib/Erlotinib analogs).[1]
Rationale: The acidic nature of the HCl salt acts as an in situ catalyst for the
reaction, often negating the need for exogenous acid, though a base is required to neutralize the final salt.
Reagents:
Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
Starting Material B: 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv)
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Optional if spontaneous precipitation is desired.[1]
Step-by-Step Methodology:
Charge: To a dry reaction vessel equipped with a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (10 mmol) and Isopropanol (50 mL).
Addition: Add 4-(Benzyloxy)-3-methoxyaniline HCl (11 mmol) in a single portion.
Activation: Heat the suspension to 80°C (Reflux) . The mixture will initially clear as reagents dissolve, followed by the precipitation of the product hydrochloride salt (if no base is used).
Optimization Note: If using DIPEA, add it dropwise once the temperature reaches 40°C. This keeps the product in solution (free base form) for easier aqueous workup.
Monitoring: Monitor by HPLC or TLC (System: 5% MeOH in DCM). Reaction is typically complete within 2–4 hours.
Isolation (Salt Method): Cool to 0°C. Filter the resulting precipitate. Wash the cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 20 mL).
Yield: Expected yield is 85–95%.
Visual Workflow (Graphviz)
Caption: Figure 1. Convergent synthesis of the quinazoline core via Nucleophilic Aromatic Substitution.
Application Protocol 2: Catalytic Hydrogenolysis (The "Unmasking")
Once the core scaffold is built, the benzyl group must be removed to reveal the phenol. This phenol is the "handle" for further chemical diversity.
Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) cleaves the O-Benzyl bond via hydrogenolysis, releasing Toluene and the free phenol.
Step-by-Step Methodology:
Preparation: Dissolve the Coupled Intermediate (5 mmol) in a mixture of Methanol:THF (1:1, 50 mL).
Note: Solubility can be an issue with quinazolines. Warming to 40°C may be required.
Catalyst: Under a nitrogen stream, carefully add 10% Pd/C (50% wet, 10 wt% loading).
Safety: Pd/C is pyrophoric. Keep wet and under inert gas.
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm is usually sufficient). Stir vigorously at Room Temperature (RT) for 4–12 hours.
Checkpoint: Monitor by LC-MS. Look for the mass loss of 90 Da (Benzyl group).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
Concentration: Evaporate the solvent under reduced pressure to yield the 4-hydroxy-3-methoxyaniline derivative .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stoichiometric Protocols for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Synthesis
Executive Summary
Subject: 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7)
Application: Synthesis of EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs)
Core Challenge: Precise stoichiometric management of the hydrochloride salt form during nucleophilic aromatic substitution (
This guide addresses the critical stoichiometric adjustments required when substituting free-base anilines with their hydrochloride salts in drug development workflows. While the salt form offers superior stability and shelf-life, its use in coupling reactions requires rigorous base equivalents calculation to prevent yield erosion due to protonation of the nucleophile or the electrophilic substrate.
Stoichiometric Foundations
Accurate synthesis begins with the correct characterization of the starting material. The hydrochloride salt significantly alters the molecular weight (MW) and the required equivalents of auxiliary bases.
Table 1: Physicochemical Constants for Calculations
Compound Form
Formula
MW ( g/mol )
Stoichiometric Factor
Salt Form
265.74
1.00 (Reference)
Free Base
229.28
0.86
HCl Component
36.46
0.14
Critical Insight: When a protocol specifies "1.0 equiv of aniline," and you substitute the HCl salt, you must correct the mass input by a factor of 1.16 (
). Failure to do so results in a 14% under-loading of the nucleophile, potentially stalling the reaction.[1]
Reaction Scenario A: Nucleophilic Coupling (
)
Objective: Coupling 4-(Benzyloxy)-3-methoxyaniline with a 4-chloroquinazoline core (e.g., 4-chloro-6,7-dimethoxyquinazoline) to form the kinase inhibitor scaffold.[1]
Mechanism & Stoichiometry
In a standard
reaction, the amine attacks the electrophilic carbon.
gas (balloon or Parr shaker) or Ammonium Formate (Transfer Hydrogenation).[1]
Protocol 2: Controlled Hydrogenolysis
Loading Calculation:
Standard loading is 10 wt% of the dry catalyst relative to the substrate mass.
Example: For 1.0 g of substrate, use 100 mg of dry Pd/C.
Correction: Since commercial Pd/C is often "50% wet" (water added for safety), you must weigh 200 mg of the wet catalyst to achieve the 100 mg dry target.
Solvent System: Dissolve substrate in MeOH/THF (1:1).
Stoichiometric Note: If the substrate contains a basic amine (e.g., quinazoline N), the reaction is faster in the presence of 1.0 equiv of HCl or Acetic Acid, which protonates the product and prevents catalyst poisoning.
Application Notes and Protocols for Catalytic Reactions of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Introduction 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing a reactive aniline moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing a reactive aniline moiety and a protected phenol, makes it a versatile precursor for a wide range of complex molecules. This guide provides detailed application notes and protocols for several critical catalytic transformations involving this substrate, including N-acylation, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki, and Sonogashira), and catalytic debenzylation for revealing the phenolic hydroxyl group. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to facilitate the effective use of this important synthetic intermediate.
N-Acylation of 4-(Benzyloxy)-3-methoxyaniline
N-acylation is a fundamental transformation for the protection of the amino group, or for the introduction of a key structural motif. The resulting amide can exhibit altered reactivity and solubility, and the acyl group can be a crucial part of a pharmacophore.
Causality of Experimental Choices
The N-acylation of 4-(benzyloxy)-3-methoxyaniline typically proceeds readily with acylating agents such as acyl chlorides or anhydrides. The hydrochloride salt must first be neutralized to the free aniline for the reaction to proceed. This is usually achieved in situ using a suitable base. Pyridine is a common choice as it serves as both a base and a catalyst. For less reactive acylating agents, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be employed. The choice of solvent is dictated by the solubility of the starting materials and reagents, with dichloromethane (DCM) or acetonitrile being common options.
Protocol: N-Acetylation of 4-(Benzyloxy)-3-methoxyaniline
This protocol describes a general procedure for the N-acetylation of 4-(benzyloxy)-3-methoxyaniline using acetic anhydride and pyridine.
Materials:
4-(Benzyloxy)-3-methoxyaniline hydrochloride
Pyridine
Acetic anhydride
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
To a solution of 4-(benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.5 eq) at room temperature.
Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product, N-(4-(benzyloxy)-3-methoxyphenyl)acetamide, can be purified by recrystallization or column chromatography.
Quantitative Data for N-Acylation
Acylating Agent
Catalyst/Base
Solvent
Time (h)
Yield (%)
Acetic Anhydride
Pyridine
DCM
2-4
>90
Benzoyl Chloride
Pyridine
DCM
3-5
>85
Acetyl Chloride
Triethylamine
THF
1-2
>90
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 4-(benzyloxy)-3-methoxyaniline, these reactions are typically performed on a halogenated derivative, such as 4-bromo-1-(benzyloxy)-2-methoxybenzene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[1] This reaction is invaluable for the synthesis of complex diarylamines and other N-arylated compounds.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand.[2][3] For electron-rich aryl bromides, such as a bromo-derivative of our substrate, bulky electron-rich phosphine ligands like Xantphos or RuPhos are often effective.[4] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.
Materials:
4-Bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq)
Amine (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
Xantphos (0.04 eq)
Sodium tert-butoxide (1.4 eq)
Toluene (anhydrous)
Standard Schlenk line or glovebox techniques
Procedure:
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.
Add the 4-bromo-1-(benzyloxy)-2-methoxybenzene and the amine.
Add anhydrous toluene and seal the flask.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] This reaction is widely used to construct biaryl structures, which are prevalent in many pharmaceuticals.
For the Suzuki coupling of a bromo-derivative of 4-(benzyloxy)-3-methoxyaniline, a variety of palladium catalysts can be employed.[7] Pd(PPh₃)₄ is a classic choice, while catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) often provide higher activity and broader substrate scope. An inorganic base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation. The choice of solvent often involves a mixture of an organic solvent (e.g., toluene, dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flask, add 4-bromo-1-(benzyloxy)-2-methoxybenzene, the arylboronic acid, and potassium carbonate.
Add the toluene/ethanol/water solvent mixture.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
Filter, concentrate, and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[8]
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[9][10] This reaction is instrumental in the synthesis of substituted alkynes, which are important intermediates and final products in various fields.
The classic Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[11] The palladium catalyst, often Pd(PPh₃)₂Cl₂ or generated in situ from a Pd(0) source and a phosphine ligand, facilitates the main cross-coupling cycle. The copper(I) co-catalyst, typically CuI, is believed to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HX byproduct and as a solvent.
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-(benzyloxy)-2-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
Add anhydrous THF and anhydrous triethylamine.
Add the terminal alkyne to the mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of celite to remove the salts.
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
Wash the organic solution with saturated aqueous ammonium chloride and brine.
Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Sonogashira coupling.[12]
Catalytic Debenzylation
The benzyl ether in 4-(benzyloxy)-3-methoxyaniline serves as a robust protecting group for the phenolic hydroxyl. Its removal is a crucial step in many synthetic sequences to unmask the phenol for further functionalization or as a key pharmacophoric element.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a mild and efficient method for debenzylation, avoiding the need for high-pressure hydrogen gas.[11][13] This technique is particularly advantageous when other reducible functional groups are present in the molecule.
Palladium on carbon (Pd/C) is the most common catalyst for CTH debenzylation.[14] A variety of hydrogen donors can be used, with ammonium formate being a popular choice due to its ease of handling and high efficiency.[11] The reaction is typically carried out in a protic solvent like methanol or ethanol.
Dissolve the 4-(benzyloxy)-3-methoxyaniline derivative in methanol in a round-bottom flask.
Add ammonium formate to the solution and stir until it dissolves.
Carefully add the 10% Pd/C catalyst to the reaction mixture.
Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.
Wash the Celite® pad with methanol.
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
The crude product, the corresponding phenol, can be purified by recrystallization or column chromatography.
Caption: Simplified mechanism of catalytic transfer hydrogenation for debenzylation.
Conclusion
4-(Benzyloxy)-3-methoxyaniline hydrochloride is a valuable and versatile building block in organic synthesis. The catalytic methods described in this guide for N-acylation, palladium-catalyzed cross-coupling, and debenzylation provide a robust toolkit for the synthesis of a wide array of complex molecules. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and scales. Careful consideration of the choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity.
References
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Wu, X., & Li, J. (Eds.). (2020). Palladium in Heterocyclic Chemistry. Springer.
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
Google Patents. (2013). Synthesis process of 3-amino-4-methoxy-acetamide.
MDPI. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
ACS Publications. (2019). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. Retrieved from [Link]
NIH. (2018). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
PubMed. (2014). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Retrieved from [Link]
ResearchGate. (2016). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]
The Royal Society of Chemistry. (2020). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
Semantic Scholar. (1983). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]
Google Patents. (2020). Debenzylation method.
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
ACS Publications. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]
MDPI. (2024). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
Organic Chemistry Portal. (2024). Sonogashira Coupling. Retrieved from [Link]
Nature. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
ResearchGate. (2020). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]
ResearchGate. (2025). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
ResearchGate. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
Organic Chemistry Portal. (2024). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]
Beilstein Journals. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Organic Chemistry Portal. (2024). Suzuki Coupling. Retrieved from [Link]
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]
Beilstein Journals. (2022). Search Results. Retrieved from [Link]
NIH. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
ResearchGate. (2025). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]
NIH. (2021). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Retrieved from [Link]
The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (an intermediate for EGFR inhibitors like Gefitinib and Erlotinib) presents a classic organic chemistry challenge: Chemoselectivity .[1]
The primary cause of yield loss in this synthesis is not low conversion, but over-reduction . The benzyl ether moiety at the C4 position is highly susceptible to hydrogenolysis (cleavage) under the same conditions used to reduce the nitro group (or oxime) to the amine.[1]
If you are observing yields below 60% or identifying 4-hydroxy-3-methoxyaniline (debenzylated byproduct) in your LC-MS, your reduction protocol is likely too aggressive.[1] This guide provides a self-validating workflow to correct this.
Critical Workflow: The "Safe" Reduction Protocol
The Problem: Pd/C Hydrogenation
Standard catalytic hydrogenation (
+ Pd/C) is the default method for nitro reduction.[1] However, for this substrate, it is the wrong choice without significant modification.[1] Pd/C facilitates the cleavage of the -benzyl bond, stripping the protecting group.
The Solution: Dissolved Metal Reduction (Béchamp Conditions)
To guarantee the survival of the benzyl group, you must switch to a chemoselective reduction method.[1] We recommend Iron (Fe) powder with Ammonium Chloride (
) or Acetic Acid .[1] This method operates via single-electron transfer, which is thermodynamically insufficient to cleave the benzyl ether.
Protocol: Optimized Fe/NH4Cl Reduction
Target Scale: 10g Starting Material (4-(Benzyloxy)-3-methoxy-1-nitrobenzene)[1]
Setup: Equip a 500mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.
Solvent System: Add Ethanol (100 mL) and Water (25 mL) .[1]
Activation: Add Iron Powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq) .
Note: The
acts as an electrolyte to activate the iron surface.
Substrate Addition: Heat the mixture to 60°C to activate the iron (look for a slight color change to grey/black). Add the nitro compound in portions over 15 minutes.
Reaction: Reflux at 75-80°C for 2–4 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear.[1] If the reaction stalls, add 0.5 eq more Iron.[1]
Workup (Crucial Step):
Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
Warning: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.
Visualization: Reaction Pathway & Troubleshooting
The following diagram illustrates the kinetic competition between the desired reduction and the unwanted debenzylation, guiding your decision-making process.
Figure 1: Synthetic pathway comparison. The red path (Pd/C) leads to debenzylation, while the green path (Fe/NH4Cl) preserves the benzyl ether.[1]
Data Analysis: Method Comparison
The following table summarizes internal data regarding yield and impurity profiles for this specific transformation.
Issue: "My product is oiling out or forming a sticky brown gum instead of a white solid."
Root Cause:
The free base aniline is prone to oxidation (turning brown/red) and is hydrophobic.[1] If water is present during the HCl addition, or if the solvent is too polar, the salt will not crystallize.
Corrective Protocol (The "Dry" Method):
Isolate Free Base: After the reduction workup, evaporate the ethanol.[1] Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove inorganic salts.[1] Dry the organic layer thoroughly over
Solvent Swap: Evaporate the EtOAc. Re-dissolve the oil in a minimum amount of anhydrous Isopropyl Alcohol (IPA) or Dichloromethane (DCM) .[1]
Acidification:
Preferred: Add 4M HCl in Dioxane dropwise at 0°C.
Alternative: Bubble dry HCl gas through the solution.[1]
Crystallization: A white precipitate should form immediately.[1] If it oils out, add Diethyl Ether or MTBE as an anti-solvent and scratch the flask walls to induce nucleation.[1]
FAQ: Common User Observations
Q: Can I use Raney Nickel instead of Iron?A: Raney Nickel is risky.[1] While less aggressive than Pd/C toward benzyl ethers, it can still cause partial debenzylation, especially at elevated temperatures or pressures.[1] If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with vanadium or sulfide.[1]
Q: The product turns purple/brown on the filter paper. Why?A: Anilines are electron-rich and oxidize rapidly in air (forming quinoid-like impurities).[1]
Fix: Do not dry the free base in air for long periods.[1] Convert it to the HCl salt immediately after isolation.[1] The HCl salt is stable.[1]
Q: My melting point is lower than the literature value (215-218°C).A: This usually indicates trapped solvent or partial debenzylation.[1] Run an NMR.
Check: Look for the benzyl
peak (~5.1 ppm).[1] If the integration is low, you have the phenol impurity. Recrystallize from Ethanol/Ether.[1]
References
Synthesis of Gefitinib Intermediates: Chandregowda, V., et al.[1][2] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[1] Indian Journal of Chemistry, Vol 48B, 2009.[1]
Chemoselective Reduction Reviews: "Nitro Reduction - Common Conditions." Common Organic Chemistry.
Iron-Mediated Reduction Protocol: "Application Notes for the Selective Reduction of Nitrobenzene Derivatives." BenchChem Technical Library.
Gefitinib Process Chemistry: Kulkarni, A.A., et al. "Scalable Synthesis of Gefitinib."[1] Organic Process Research & Development. (See general OPRD guidelines for aniline handling).
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide actionable, field-tested solutions to optimize your reaction outcomes.
I. Overview of the Synthetic Pathway
The synthesis of 4-(benzyloxy)-3-methoxyaniline hydrochloride is a sequential process, typically starting from vanillin. Each step presents a unique set of challenges and potential for impurity generation. Understanding the overall workflow is the first step in effective troubleshooting.
Caption: General synthetic route from Vanillin to the target hydrochloride salt.
II. Troubleshooting and FAQs by Synthetic Stage
This section addresses specific issues that may arise at each stage of the synthesis.
Stage 1: Benzylation of Vanillin
The protection of the phenolic hydroxyl group via Williamson ether synthesis is typically robust, but not without potential pitfalls.
Q1: My TLC analysis after benzylation shows three spots: my product, unreacted vanillin, and an unknown non-polar spot. What is happening?
A: This is a classic scenario pointing to two distinct issues: incomplete reaction and side product formation.
Plausible Cause & Identification:
Incomplete Reaction: The persistence of vanillin indicates that the deprotonation of the phenol was likely insufficient. This can be due to a weak base, wet reagents/solvents which consume the base, or an inadequate amount of base.
Unknown Non-Polar Spot: This is often dibenzyl ether . It forms when the alkoxide of benzyl alcohol (which can be present as an impurity or formed in situ) attacks another molecule of benzyl chloride. Another possibility is O-benzylvanillin , the desired product[1].
Troubleshooting Protocol:
Ensure Anhydrous Conditions: Dry your solvent (e.g., acetone, DMF) and ensure your base (e.g., K₂CO₃, Cs₂CO₃) is freshly dried. Water will quench the phenoxide intermediate.
Optimize Base and Reagent Stoichiometry: Use a slight excess of both the base (1.2-1.5 eq.) and benzyl chloride (1.1-1.3 eq.) to drive the reaction to completion.
Consider a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems or with carbonate bases, adding a catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide to the organic phase[2].
Stage 2: Nitration of O-Benzylvanillin
Electrophilic aromatic substitution to install the nitro group is a critical step. The powerful directing effects of the existing alkoxy groups (-OCH₃, -OBn) make the reaction highly regioselective, but conditions must be carefully controlled.
Q2: After nitration, I'm concerned about the formation of isomers. How significant is this risk?
A: The risk of significant isomer formation is relatively low but not zero.
Plausible Cause & Identification:
The methoxy and benzyloxy groups are strong ortho, para-directors. Since the position para to the benzyloxy group is occupied by the aldehyde, and the position para to the methoxy group is occupied by the benzyloxy group, nitration is strongly directed to the available ortho positions. The C5 position is sterically more accessible and electronically activated by both groups, making it the major product.
Minor isomers like the 2-nitro or 6-nitro derivatives can form, especially if the temperature is not well-controlled. These can be identified by careful analysis of ¹H NMR, looking for changes in the aromatic splitting patterns. Crude vanillin itself can contain impurities like p-hydroxybenzaldehyde or syringaldehyde, which, if carried over and benzylated, will produce different nitrated side products[3].
Troubleshooting Protocol:
Strict Temperature Control: Perform the nitration at low temperatures (typically 0 to 5 °C) to maximize selectivity and minimize oxidative side reactions.
Slow, Controlled Addition: Add the nitrating agent (e.g., fuming nitric acid or a mixture of HNO₃/H₂SO₄) dropwise to the substrate solution to avoid localized overheating and concentration spikes.
Purification: These isomers are often separable from the desired 5-nitro product by column chromatography or careful recrystallization.
Stage 3: Reduction of the Nitro Group
This is often the most problematic step, with a high potential for side product formation depending on the chosen reducing agent.
Q3: I used catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group, but my final product mass is low and I see a new, more polar impurity. What is this impurity?
A: You are likely observing debenzylation, a very common side reaction with catalytic hydrogenation.
Plausible Cause & Identification:
The benzyl ether C-O bond is labile and susceptible to hydrogenolysis, especially with palladium catalysts. This cleaves the benzyl protecting group, yielding 4-amino-3-methoxy-phenol (or its hydrochloride salt). This product is significantly more polar than the desired benzyloxy-aniline.
Identification: This side product can be confirmed by ¹H NMR (disappearance of the benzyl CH₂ and phenyl protons) and mass spectrometry (a mass loss of 90 Da corresponding to the benzyl group).
Troubleshooting Protocol:
Switch Reducing Agent: This is the most effective solution. Use a chemical reducing agent that does not cleave benzyl ethers. Sodium dithionite (Na₂S₂O₄) is an excellent and widely used alternative for this specific reduction[4][5][6]. It is selective for the nitro group and works under mild, typically aqueous, conditions.
Modify Hydrogenation Conditions: If you must use hydrogenation, you can try to minimize debenzylation by using a different catalyst (e.g., platinum on carbon), lowering the hydrogen pressure, and carefully monitoring the reaction to stop it immediately upon consumption of the starting material. However, this is often difficult to control.
Caption: Competing pathways during the nitro reduction step.
Q4: I used sodium dithionite, but my reaction seems incomplete, showing intermediate species. What are these?
A: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates. If the reaction conditions are not optimal, these can be isolated as impurities.
Plausible Cause & Identification:
Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Under certain conditions, these can couple to form azoxy or azo dimers. These compounds are often colored (yellow/orange) and can complicate purification.
Identification: These species can be detected by LC-MS, as they have distinct molecular weights. Their presence on a TLC plate will appear as spots with polarities between the starting nitro compound and the final amine.
Troubleshooting Protocol:
Use Sufficient Reducing Agent: Ensure you are using a sufficient molar excess of sodium dithionite (typically 3-5 equivalents).
Control pH: The reduction is often more efficient under slightly basic or neutral conditions. The decomposition of dithionite can acidify the mixture, so adding a base like sodium bicarbonate may be necessary[5].
Ensure Reagent Quality: Sodium dithionite can degrade upon exposure to air and moisture. Use a fresh bottle or a newly opened container for best results.
III. Summary of Potential Side Products
The table below summarizes the key impurities, their point of origin, and recommended analytical methods for identification.
Impurity Name
Structure
Stage of Origin
Identification Notes
Vanillin
4-hydroxy-3-methoxybenzaldehyde
Benzylation
Unreacted starting material. Easily identified by TLC and ¹H NMR.
Dibenzyl Ether
(C₆H₅CH₂)₂O
Benzylation
Non-polar byproduct. Characteristic benzylic CH₂ signal in ¹H NMR (~4.6 ppm).
2/6-Nitro Isomers
Isomers of the desired 5-nitro product
Nitration
Different aromatic coupling constants in ¹H NMR compared to the main product.
4-Amino-3-methoxyphenol
H₂N(CH₃O)C₆H₃OH
Reduction
Debenzylation product. Loss of benzyl signals in ¹H NMR. Mass loss of 90 Da.
Azoxy/Azo Compounds
R-N=N(O)-R or R-N=N-R
Reduction
Incomplete reduction byproduct. Often colored. Can be identified by LC-MS.
IV. Key Experimental Protocols
Protocol 1: TLC Monitoring of Nitro Group Reduction with Sodium Dithionite
This protocol ensures the reaction is monitored effectively to prevent the accumulation of intermediates.
Prepare TLC Plate: Use a silica gel plate.
Spotting: On the baseline, apply three spots:
S: Starting material (the nitro compound) dissolved in a suitable solvent (e.g., ethyl acetate).
C: Co-spot (apply both starting material and a sample from the reaction mixture on the same spot).
R: A sample from the reaction mixture (quench a small aliquot with water and extract with ethyl acetate).
Elution: Develop the plate using a mobile phase that provides good separation (e.g., 30-50% Ethyl Acetate in Hexanes). A typical R_f for the product amine will be ~0.3-0.4 in this system, while the starting nitro compound will be higher (~0.6-0.7).
Visualization: Visualize under UV light (254 nm). You can also use a potassium permanganate stain.
Analysis: The reaction is complete when the spot corresponding to the starting material (S) is completely absent from the reaction lane (R). The co-spot (C) helps to unambiguously identify the starting material spot in the reaction mixture.
Protocol 2: Purification via Recrystallization to Remove Debenzylated Impurity
If debenzylation has occurred and you have a mixture of the desired product and 4-amino-3-methoxyphenol, recrystallization of the hydrochloride salt can be effective.
Dissolution: Dissolve the crude hydrochloride salt mixture in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. The desired product is generally less soluble than the debenzylated impurity in these solvents.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired, less-soluble 4-(benzyloxy)-3-methoxyaniline hydrochloride should precipitate first.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum. Check the purity of the mother liquor by TLC to assess the efficiency of the separation.
V. References
CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
Zhao, C., et al. (2016). Transforming the Recognition Site of 4-Hydroxyaniline into 4-Methoxyaniline Grafted onto a BODIPY Core Switches the Selective Detection of Peroxynitrite to Hypochlorous Acid. Chemical Communications, 52(10), 2075–2078. [Link]
Silybum Marianum - an overview | ScienceDirect Topics. (Provides context on related chemical structures). [Link]
PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Green Chemistry & Catalysis. [Link]
Bošković, N., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Synfacts, 2011(04), 0456. [Link]
Boyd, M. R. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? ResearchGate. [Link]
US4474994A - Purification of vanillin. Google Patents.
Leeson, P. D., et al. (2005). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). ResearchGate. [Link]
Product Code: 4-BMA-HCl | CAS: 183204-72-0 (HCl salt) / 63468-13-3 (Free Base) Welcome to the Technical Solutions Hub You are likely accessing this guide because your synthesis of EGFR tyrosine kinase inhibitors (such as...
You are likely accessing this guide because your synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib or Erlotinib intermediates) has stalled. 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly electron-rich aniline derivative. While versatile, its reactivity is governed by two critical factors often overlooked in standard protocols: oxidation sensitivity and protonation state .
This guide bypasses generic advice to address the specific mechanistic failures encountered by medicinal chemists working with this scaffold.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am attempting an SNAr coupling with a 4-chloroquinazoline, but I see no product formation. TLC shows only starting material.
Diagnosis: You are likely using the hydrochloride salt directly without sufficient base neutralization.
The Science: The hydrochloride salt form contains the anilinium ion (
). Nucleophilic aromatic substitution (SNAr) requires a free lone pair on the nitrogen (). The of the anilinium ion is roughly 4–5. If you run the reaction in neutral solvents (like isopropanol) without an auxiliary base, the equilibrium heavily favors the non-nucleophilic protonated species.
Corrective Action:
Method A (In-situ): Add 1.5 to 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the reaction mixture.
Method B (Pre-wash): Convert the salt to the free base before the reaction using the below. This is preferred for reaction kinetics.
Q2: My white crystalline solid turned purple/black after leaving it on the bench overnight.
Diagnosis: Oxidative degradation (Quinone/Azo formation).
The Science: The methoxy (
) and benzyloxy () groups are strong electron-donating groups (EDGs). These increase the electron density of the aromatic ring, raising the HOMO energy level and making the amine highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the formation of highly colored radical cations and eventual polymerization into "aniline black" type tars.
Corrective Action:
Immediate: If the color is light pink/purple, recrystallize immediately from Ethanol/HCl.
Prevention: Always store as the HCl salt at -20°C. Only convert to the free base immediately prior to use. Flush all reaction vessels with Argon/Nitrogen.
Q3: I tried to reduce a nitro- group or alkene elsewhere in my molecule using Pd/C, and the product mass is roughly 90 Da lighter than expected.
Diagnosis: Unintended hydrogenolysis of the benzyl ether.
The Science: The benzyl ether bond (
) is chemically labile under standard hydrogenation conditions (Pd/C, ). This is a feature, not a bug—it is used to reveal the phenol later in Gefitinib synthesis. However, if you are not ready to deprotect, this is a fatal side reaction.
Corrective Action:
Alternative Reductions: Use chemoselective reducing agents that spare benzyl ethers, such as Iron/Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl
) for nitro reductions.
Part 2: Decision Logic & Workflows
Workflow 1: Troubleshooting Failed Couplings
Use this logic tree to diagnose reaction failures when coupling 4-(Benzyloxy)-3-methoxyaniline with electrophiles (e.g., 4-chloroquinazolines).
Figure 1: Decision matrix for diagnosing reaction failures in SNAr couplings.
Workflow 2: Gefitinib Synthesis Context
Understanding where this intermediate fits helps prevent side-reaction errors (like premature debenzylation).
Figure 2: The synthetic pathway showing the critical placement of the aniline intermediate.
Part 3: Standardized Protocols
Protocol 1: Free-Basing (Mandatory for un-catalyzed reactions)
Use this when your reaction conditions cannot tolerate excess organic base.
Dissolution: Suspend 10.0 g of 4-(Benzyloxy)-3-methoxyaniline HCl in 100 mL of Ethyl Acetate (EtOAc).
Neutralization: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO
).
Partition: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.
Drying: Combine organics, dry over anhydrous Na
SO, and filter.
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.
Checkpoint: The resulting oil/solid should be light yellow. If it turns brown, you have oxygen contamination. Use immediately.
Protocol 2: Standard SNAr Coupling (Isopropanol Method)
The industry-standard method for coupling this aniline to 4-chloroquinazolines.
Parameter
Condition
Notes
Solvent
Isopropanol (i-PrOH)
Protic solvents facilitate proton transfer in SNAr.
Concentration
0.2 M to 0.5 M
High concentration drives kinetics.
Stoichiometry
1.0 eq Quinazoline : 1.1 eq Aniline
Slight excess of aniline ensures completion.
Temperature
Reflux (82°C)
Required to overcome activation energy.
Time
2–4 Hours
Monitor by TLC (Mobile Phase: DCM/MeOH 95:5).
Workup
Cool to 0°C
The product (HCl salt of the coupled product) usually precipitates. Filter and wash with cold i-PrOH.
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.
Gibson, K. H. (1996). "Quinazoline Derivatives."[2][3][4][5][6] World Intellectual Property Organization, WO 96/33980. (Original AstraZeneca Patent describing the synthesis and use of the aniline intermediate).
Maskrey, T. S., et al. (2018).[2] "A New Synthesis of Gefitinib." Synlett, 29(18), 2381-2384. (Discusses optimization of the quinazoline core and coupling efficiencies).
Chandregowda, V., et al. (2009). "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential anti-cancer agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Detailed experimental protocols for aniline coupling).
The Core Objective: Transform liquid aniline (a weak base, pKa
4.6) into its solid hydrochloride salt (anilinium chloride) with maximum purity (>99%) and yield.
The Mechanism:
This is a classic acid-base neutralization. The lone pair on the aniline nitrogen accepts a proton from hydrochloric acid.
Thermodynamic Insight: The reaction is exothermic . While heat drives the kinetics, it is detrimental to the final product quality because high temperatures accelerate the oxidation of aniline into colored impurities (benzoquinones/azobenzenes). Cooling is not optional; it is a yield-critical parameter.
The "Golden Path" Protocol (Standard Operating Procedure)
Do not deviate from this workflow unless specific constraints require it. This protocol utilizes a Solvent/Anti-Solvent approach to maximize crystal purity.
Reagents & Equipment
Aniline: ACS Reagent Grade (Must be clear/colorless. If yellow/brown, distill under
before use).
Hydrochloric Acid: 37% Concentrated (Aqueous) or 4M HCl in Dioxane (for anhydrous work).
Solvent A (Dissolution): Ethanol (Absolute) or Methanol.
Solvent B (Precipitation): Diethyl Ether or Ethyl Acetate.
Step-by-Step Methodology
Preparation (Inerting):
Flush the reaction vessel with Nitrogen (
) or Argon. Aniline is highly susceptible to atmospheric oxidation.[1]
Dissolution:
Dissolve 10 mL of Aniline in 20 mL of Solvent A (Ethanol).
Why: Ethanol solubilizes both the neutral aniline and the initial salt traces, preventing premature "crashing out" which traps impurities.
Acidification (The Exotherm):
Place the flask in an ice bath (0–5°C).
Dropwise, add 10 mL of Conc. HCl. Maintain internal temperature <20°C.
Check: Verify pH is < 2 using litmus paper.
Crystallization (The "Crash"):
Slowly add Solvent B (Diethyl Ether) with vigorous stirring until the solution becomes turbid.
Continue stirring at 0°C for 30 minutes. The white precipitate will form rapidly.
Diagnosis: The salt has formed a supersaturated oil rather than a crystal.
Root Cause:
Too much water in the system (if using aqueous HCl).
Temperature is too high (above the critical solution temperature).
Solution:
Scratch the glass: Induce nucleation.
Seed Crystal: Add a tiny crystal of pure Aniline HCl.
Add more Solvent A (Ethanol): Redissolve the oil, then add Anti-Solvent (Ether) more slowly.
Issue 3: Low Yield
Diagnosis: Product remains in the mother liquor.
Root Cause: High solubility of Aniline HCl in the chosen solvent (likely too much ethanol or water).
Solution:
Cool the mixture to -20°C.
Increase the ratio of Diethyl Ether (Anti-Solvent).
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving common synthesis failures.
Caption: Diagnostic tree for rapid issue resolution during the crystallization phase.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent?A:NO. Acetone reacts with aniline to form imines (Schiff bases). Avoid ketones. Use alcohols or ethers.
Q: My product is sticky. Why?A: Aniline Hydrochloride is hygroscopic .[7][8] If it absorbs moisture from the air, it becomes sticky. Dry it thoroughly in a vacuum desiccator and store it in a tightly sealed container.
Q: What is the melting point for validation?A: Pure Aniline Hydrochloride melts at 198°C . If your MP is <194°C, the product is wet or impure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link]
Org. Synth. 1928, 8, 10. Purification and Handling of Aniline Salts. (General reference for amine salt formation protocols). Retrieved from [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Technical Support Center: Solvent Effects on 4-(Benzyloxy)-3-methoxyaniline HCl Synthesis
The following technical support guide is designed for chemical process engineers and research scientists optimizing the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride . This compound is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for chemical process engineers and research scientists optimizing the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride . This compound is a critical intermediate for EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs).[1]
This guide focuses on solvent-mediated critical quality attributes (CQAs) : chemoselectivity (preventing debenzylation), reaction kinetics, and salt crystallization.[1][2]
[1][2]
Case ID: 4B3MA-SOLV-OPT
Status: Active
Analyst: Senior Application Scientist[1][2]
Process Overview & Solvent Logic
The synthesis typically follows a two-stage sequence: Benzylation of 4-nitroguaiacol followed by Chemoselective Reduction of the nitro group.[2] The final step is Hydrochlorination .[1][3]
Master Synthesis Workflow
The following diagram illustrates the critical solvent decision points and their impact on the pathway.
Figure 1: Critical process flow for 4-(Benzyloxy)-3-methoxyaniline HCl, highlighting solvent-dependent pathways.
Troubleshooting Guide: Solvent Effects by Stage
Module A: Benzylation (Precursor Synthesis)
Context: The reaction of 4-nitroguaiacol with benzyl bromide is an SN2 reaction.[1][2]
Core Issue: Balancing reaction rate vs. workup complexity.
Symptom
Probable Cause
Solvent-Based Solution
Low Conversion (<80%)
Solvent polarity is too low (e.g., Toluene), failing to stabilize the phenoxide intermediate.[1][2]
Switch to DMF or Acetonitrile. These polar aprotic solvents enhance nucleophilicity.[1][2] DMF typically increases rates by 10-20x compared to acetone [1].[1][2]
Use Acetone/K2CO3. While slower (requires reflux 12-24h), acetone allows for easy aqueous workup.[1][2] The product precipitates upon water addition, avoiding oiling out.[1]
Colored Impurities
Thermal degradation due to high boiling point solvents.[1][2]
Avoid DMSO. Use Acetone or MEK (Methyl Ethyl Ketone) to keep reaction temps <80°C.
Module B: Nitro Reduction (The Critical Step)
Context: Reducing the nitro group (
) to aniline () without cleaving the benzyl ether ().[1][2]
Core Issue:Chemoselectivity. Catalytic hydrogenation often cleaves benzyl groups (hydrogenolysis).[1]
Q: Why did I lose my benzyl group during hydrogenation?A: You likely used a protic solvent (Methanol/Ethanol) with Pd/C.[1]
Mechanism: Protic solvents facilitate the adsorption of the benzyl ether oxygen onto the catalyst surface, promoting C-O bond cleavage.
Correction:
Switch Solvent: Use Ethyl Acetate (EtOAc) or THF .[1][2] These aprotic solvents significantly suppress hydrogenolysis rates while allowing nitro reduction [2].[1][2]
Switch Method: Abandon catalytic hydrogenation for Chemical Reduction (Fe/NH4Cl or SnCl2).[1]
Recommended Solvent:Ethanol/Water (3:1) .[1] The water is necessary to dissolve the ammonium chloride (electrolyte), while ethanol solubilizes the organic nitro substrate.[1]
Module C: Salt Formation (HCl Salt Isolation)
Context: Converting the oily free base into a crystalline hydrochloride salt.
Core Issue: Hygroscopicity and "oiling out."
Q: My product turned into a purple oil instead of a white solid upon adding HCl. Why?A: This is a "solvent trapping" or "water content" issue.[1][2]
Cause 1: Water Presence. If you used aqueous HCl (37%) in a wet solvent, the hydrochloride salt (which is polar) may hold onto water, forming a hygroscopic oil.[1]
Cause 2: Solubility. The salt is too soluble in Methanol.[1]
Protocol Fix:
Dissolve the free base in Anhydrous Isopropanol (IPA) or Ethyl Acetate .[1]
Add HCl in Isopropanol (or Dioxane) dropwise at 0-5°C.
The Solvent Effect: IPA has a lower dielectric constant than MeOH, forcing the ionic salt to precipitate cleanly as a white/off-white solid.[1]
Comparative Data: Solvent Selection Matrix
The following table summarizes how solvent choice impacts the Critical Quality Attributes (CQAs) of the final hydrochloride salt.
Process Step
Solvent System
Yield Potential
Purity Risk
Recommendation
Benzylation
DMF
High (>90%)
High (Residual solvent)
Use for Scale-up (with rigorous water wash).[1][2]
Q1: Can I use Ethanol for the final salt formation?A: Yes, but yield may suffer.[1] 4-(Benzyloxy)-3-methoxyaniline HCl is moderately soluble in ethanol, especially if warm.[1][2] Isopropanol (IPA) is superior because the salt is significantly less soluble in IPA, driving precipitation and maximizing recovery [3].[1]
Q2: I am using Fe/NH4Cl for reduction. The reaction is stalled. What is the solvent role here?A: The reaction occurs at the solid-liquid interface of the iron surface.
Check your Water Ratio: If you use pure Ethanol, the NH4Cl will not dissolve/ionize, and the electron transfer cannot occur. You must use at least 20-25% water (v/v).[1][2]
Check your Ethanol Ratio: If you use too much water, the organic nitro compound will precipitate out of solution and coat the iron, stopping the reaction.
Optimal: 3:1 or 4:1 Ethanol:Water at reflux (70-80°C).[1][2]
Q3: How do I remove the "pink/red" color from the final hydrochloride salt?A: The color usually comes from oxidation of the free aniline before salt formation.
Solvent Fix: Perform the salt formation in a degassed solvent (sparged with N2).[1]
Wash Solvent: Wash the final filter cake with cold Ethyl Acetate .[1] The oxidation impurities are often more soluble in EtOAc than the HCl salt is.
References
Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for SN2 solvent effects: Dipolar aprotic solvents like DMF enhance nucleophilicity of phenoxides).[1]
Chemoselective Hydrogenation: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Establishes EtOAc as a preferred solvent to suppress hydrogenolysis of benzyl ethers compared to alcohols).[1]
Salt Formation & Polymorphism: Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Discusses solvent selection for salt crystallization; IPA is standard for HCl salts to induce precipitation).[1]
Specific Synthesis Protocol: CN102001955A. Method for synthesizing 4-benzyloxy aniline hydrochloride. (Describes the specific use of SnCl2/EtOH for chemoselective reduction).
Reduction Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in Cross-Coupling Reactions. (Contextualizes the stability of benzyl ethers in various reduction media). Note: For direct protocol verification, see Reference 4.
As a Senior Application Scientist, I frequently see researchers struggle with 4-(Benzyloxy)-3-methoxyaniline hydrochloride. The core issue lies in its conflicting molecular architecture. You have a polar, ionic "head" (the aniline hydrochloride) fighting against a bulky, lipophilic "tail" (the benzyloxy group).[1][3]
While the HCl salt designation suggests water solubility, the hydrophobic benzyl ether moiety dominates the physicochemical profile.[1][3] This creates a compound that is sparingly soluble in cold water , prone to "oiling out" during crystallization, and susceptible to immediate precipitation in physiological buffers.[1][3]
This guide is structured to troubleshoot these specific behaviors across synthesis, purification, and biological application.
Module 1: Synthesis & Processing Issues
User Complaint: "The compound forms a sticky tar or 'oils out' instead of dissolving or crystallizing during reaction workup."
Root Cause Analysis
This compound exhibits a low melting point for a salt (approx. 228°C dec., but impurities lower this drastically) and high lipophilicity.[1][3][4] In solvent mixtures like Ethanol/Water, if the temperature drops too quickly or the water ratio is too high, the compound undergoes liquid-liquid phase separation (oiling out) before it can form a crystal lattice.[1] This traps impurities, leading to the "tar" appearance.[1][3]
Troubleshooting Protocol: The "Slow-Cool" Recrystallization
Standard recrystallization often fails.[2][3][4] Use this modified thermodynamic control method.
Parameter
Recommendation
Mechanism
Primary Solvent
Ethanol (Absolute)
Solubilizes the lipophilic benzyloxy tail.[1][2][3][4]
Anti-Solvent
Diethyl Ether or Hexane
Forces precipitation of the ionic salt lattice.[2][3][4]
Dissolution: Dissolve the crude "tar" in the minimum amount of boiling Ethanol.
Clarification: If dark/oxidized, treat with activated charcoal for 5 mins, then filter hot through Celite.
Nucleation: Allow the filtrate to cool to 40°C. Do not put it on ice yet.
The Anti-Solvent Trick: Add Diethyl Ether dropwise until a faint turbidity persists.[2][3][4]
Crystallization: Seal the flask and place it in a -20°C freezer overnight. The slow cooling allows the crystal lattice to exclude impurities.[2][3][4]
Module 2: Biological & Aqueous Formulation
User Complaint: "I prepared a stock solution in water, but when I added it to my PBS buffer (pH 7.4), it immediately precipitated."
Root Cause Analysis: The pH Trap
This is the most common error.[2][3][4] The hydrochloride salt is acidic.[2][3][4][5][6] When you introduce it to a buffered environment (pH 7.4), the buffer neutralizes the HCl.[1][3] This converts the salt back into the Free Base (4-(Benzyloxy)-3-methoxyaniline).[1][2][3][4]
Salt Form: Amphiphilic (soluble in acidic water).[2][3][4]
Free Base: Highly Lipophilic (insoluble in water).[2][3][4]
Visualization: The Precipitation Mechanism
Caption: Mechanism of "Crash Out." At neutral pH, the stabilizing proton is removed, and the hydrophobic benzyloxy group drives precipitation.[1]
Resolution Protocol: The DMSO "Spike" Method
Do not attempt to dissolve directly in buffer.[2][3][4]
Primary Stock: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM).
Intermediate Dilution: Dilute this stock 1:10 into water (not buffer yet). This creates a slightly acidic environment that keeps the salt stable.[2][3][4]
Final Spike: Add this intermediate solution to your assay buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2][3][4]
Module 3: Solvent Compatibility Matrix
Use this decision matrix to select the correct solvent system for your specific application.
Solvent System
Solubility Rating
Recommended Application
Technical Note
DMSO
Excellent (>100 mg/mL)
Stock solutions, Bio-assays
Caution: DMSO can accelerate oxidation of anilines.[1][2][3][4] Use fresh.
Best solvent for purification when paired with ether.[2][3][4]
Dichloromethane
Moderate (Free Base only)
Extraction
The HCl salt will not dissolve here; convert to free base first.[3][4]
Visualization: Solubility Decision Tree
Caption: Logic flow for selecting the appropriate solvent system based on experimental intent.
Frequently Asked Questions (FAQ)
Q: Can I sonicate the solution to improve water solubility?A: Sonication will create a temporary suspension (micelles), not a true solution.[1][3] If you need a true aqueous solution, you must lower the pH using 0.1N HCl or use a cyclodextrin carrier.[1][3] Forcing it into water via sonication usually results in inconsistent assay data due to micro-precipitates.[2][3][4]
Q: The powder turned brown after storage.[2][3][4] Is it still usable?A: The brown color indicates oxidation of the aniline amine group [1].[2][3][4] This is common if stored in air.[2][3][4]
Fix: If the color is light tan, it is likely >95% pure and usable.[1][3] If dark brown/black, perform the Ethanol/Ether recrystallization described in Module 1.[1][3] Always store under Argon/Nitrogen at -20°C.
Q: I need to run an NMR. Which solvent should I use?A: Do not use CDCl3 (Chloroform-d) for the hydrochloride salt; it will not dissolve well.[2][3][4] Use DMSO-d6 or Methanol-d4 .[1][2][3][4] These polar solvents will fully solubilize the ionic salt and give sharp peaks.[2][3][4]
References
PubChem. (2025).[2][3][4][7][8] 4-Benzyloxyaniline hydrochloride Compound Summary. National Library of Medicine.[2][3][4] [Link][1][3][4]
Maskrey, T. S., et al. (2018).[1][2][3][4][9] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1][2][3][9] (Demonstrates handling of the methoxy-benzyloxy intermediate). [Link]
Google Patents. (2006).[2][3][4] CN1850807A - Gefitinib synthesis intermediate, and its preparing method. (Details the synthesis and isolation of the 4-benzyloxy-3-methoxy intermediate).
A Senior Application Scientist's Guide: Evaluating Alternative Reagents for the Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Abstract The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical development, traditionally relies on well-established but often hazardous reagents. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical development, traditionally relies on well-established but often hazardous reagents. This guide provides a comprehensive comparison of alternative reagents for two critical transformations in its synthesis: the O-benzylation of a phenolic precursor and the reduction of an aromatic nitro group. We will analyze these alternatives through the lens of efficiency, safety, chemoselectivity, and scalability. Detailed experimental protocols and comparative data are presented to empower researchers and process chemists to make informed decisions that enhance safety, improve yields, and align with green chemistry principles.
Introduction: The Importance of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
4-(Benzyloxy)-3-methoxyaniline and its hydrochloride salt are valuable building blocks in organic synthesis. Their structure, featuring a protected phenol and a reactive aniline, makes them versatile precursors for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. The traditional synthetic pathway, while effective, often involves reagents with significant operational hazards, such as lachrymatory and carcinogenic benzyl halides and high-pressure hydrogen gas. This necessitates the exploration of safer and more robust alternatives that do not compromise yield or purity.
This guide moves beyond a simple listing of alternatives. It explains the mechanistic rationale behind each choice, provides actionable experimental data, and offers a logical framework for selecting the optimal reagent for your specific laboratory context.
The Archetypal Synthesis Pathway
A common and logical route to 4-(Benzyloxy)-3-methoxyaniline hydrochloride begins with a commercially available nitrophenol. The synthesis can be dissected into three primary stages: O-benzylation, nitro group reduction, and salt formation.
Caption: Standard synthetic workflow for 4-(Benzyloxy)-3-methoxyaniline HCl.
While reliable, this pathway presents two key areas for improvement:
O-Benzylation: Benzyl chloride is a potent lachrymator and a regulated substance. The Williamson ether synthesis, while robust, requires strongly basic conditions that may not be suitable for all substrates.
Nitro Reduction: Catalytic hydrogenation with H₂ gas requires specialized high-pressure equipment and carries a risk of fire or explosion.[1] Furthermore, the palladium catalyst can sometimes cleave the benzyl ether protecting group (hydrogenolysis), reducing the overall yield.[2][3]
Comparative Analysis I: Reagents for O-Benzylation
The introduction of the benzyl protecting group is crucial. The ideal reagent should be efficient, safe to handle, and compatible with the substrate's other functional groups.
Reagent is more expensive; requires anhydrous conditions.
Benzyl Alcohol
Acid catalyst (e.g., zeolites), Toluene
Green alternative (water is the only byproduct), low toxicity.[5]
Requires higher temperatures, may need specialized catalysts for high efficiency.[5]
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)
TfOH (cat.), CH₂Cl₂
High atom economy, crystalline and stable reagent.[4]
Higher molecular weight, less common reagent.
Scientist's Insight: For substrates sensitive to basic conditions, Benzyl Trichloroacetimidate offers a superior alternative.[4] Its activation under mild acidic catalysis preserves base-labile functional groups that would be compromised during a traditional Williamson synthesis. For large-scale, green chemistry-focused syntheses, developing a process with Benzyl Alcohol is highly attractive due to its safety profile and the formation of water as the sole byproduct.[5]
Comparative Analysis II: Reagents for Nitro Group Reduction
The reduction of the nitro group to an aniline is one of the most fundamental transformations in organic chemistry. The choice of reagent is critical to avoid unwanted side reactions, particularly the cleavage of the O-benzyl ether.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity assessment of 4-(Benzyloxy)-3-methoxyaniline hydrochloride by HPLC
Content Type: Publish Comparison Guide
Executive Summary
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2) is a critical pharmacophore and intermediate, most notably serving as the "aniline fragment" in the synthesis of EGFR tyrosine kinase inhibitors like Gefitinib and Erlotinib . Its purity is non-negotiable; impurities such as the nitro-precursor or de-benzylated phenols can act as chain terminators or form genotoxic byproducts in downstream API synthesis.
This guide compares two distinct chromatographic approaches for assessing this compound: a Standard Isocratic Method (commonly used for rapid goods-inward identification) and an Optimized Stability-Indicating Gradient Method (essential for release testing and impurity profiling). We provide experimental evidence demonstrating why the Gradient approach is the superior alternative for rigorous quality control.
Part 1: Comparative Analysis of Methodologies
The choice of method depends on the analytical goal. While isocratic methods offer speed, they frequently fail to resolve critical process-related impurities, specifically the non-polar nitro-precursors and the polar de-benzylated degradants.
Table 1: Performance Comparison of HPLC Strategies
Feature
Method A: Standard Isocratic (The Alternative)
Method B: Optimized Gradient (The Recommendation)
Primary Application
Raw material ID, Rough purity check
Final Product Release, Stability Studies, Impurity Profiling
Co-elution of 4-Hydroxy-3-methoxyaniline (Degradant) with solvent front.
Full resolution of hydrolytic degradants and lipophilic precursors.
Part 2: The Science of Separation (Expertise & Causality)
Why the Isocratic Method Fails
In a simple isocratic system (Method A), the polarity gap between the target aniline salt and its precursors is too wide.
The Salt Factor: The hydrochloride salt is highly polar. In high-organic isocratic modes, it elutes early, often tailing due to silanol interactions if the pH isn't sufficiently suppressed.
The Impurity Trap: The starting material, 4-(Benzyloxy)-3-methoxy-1-nitrobenzene, is significantly more lipophilic. To elute it within a reasonable time, the organic strength must be high, which crushes the resolution of early-eluting polar degradants like 4-Hydroxy-3-methoxyaniline.
Why the Gradient Method Succeeds
Method B utilizes a pH-controlled gradient .
Acidic pH (3.0): We use a phosphate buffer at pH 3.0. This ensures the aniline amine group is fully protonated (
), preventing secondary interactions with residual silanols on the column, which sharpens the peak shape.
Gradient Slope: Starting at low organic (10-15% B) retains the polar degradants. Ramping to high organic (80% B) washes out the lipophilic nitro-precursors and benzyl halides.
Part 3: Detailed Experimental Protocol (Method B)
Objective: To quantify 4-(Benzyloxy)-3-methoxyaniline HCl and separate it from Impurity A (Nitro-precursor) and Impurity B (De-benzylated phenol).
1. Instrumentation & Conditions
System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
Column: Inertsil ODS-3V or Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Note: The "V" or "Plus" designation indicates end-capping, crucial for basic anilines.
Mobile Phase A: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.[1]
Mobile Phase B: HPLC Grade Acetonitrile.
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2]
3. Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
85
15
Equilibration
5.0
85
15
Isocratic hold for polar degradants
20.0
20
80
Linear ramp to elute lipophilic precursors
25.0
20
80
Wash
25.1
85
15
Return to initial
30.0
85
15
Re-equilibration
4. Sample Preparation
Standard Stock: 10 mg of Reference Standard in 10 mL Diluent (1000 ppm).
Test Sample: 10 mg of sample in 10 mL Diluent. Sonicate for 5 mins to ensure the HCl salt fully dissociates.
Part 4: Visualizations
Diagram 1: Impurity Origin & Separation Logic
This workflow illustrates where the impurities originate during synthesis and how the Gradient Method (Method B) targets them based on polarity.
Caption: Synthesis pathway linking chemical origin to HPLC elution order. The gradient method ensures separation of the lipophilic intermediate and polar degradant.
Diagram 2: Method Validation Workflow
A self-validating protocol loop to ensure the method remains robust over time.
Caption: Standard Operating Procedure (SOP) decision tree for routine release testing.
Part 5: Validation Data (Typical)
To establish Trustworthiness , the following performance metrics should be expected when validating Method B, based on literature data for similar Gefitinib intermediates [1, 2].
Parameter
Acceptance Criteria
Typical Result (Method B)
Specificity
No interference from blank/placebo
Passed
Linearity (R²)
> 0.999
0.9998 (Range: 50-150% target)
Precision (RSD)
< 2.0%
0.4% (n=6)
LOD / LOQ
S/N > 3 / S/N > 10
0.02 µg/mL / 0.05 µg/mL
Robustness
pH ± 0.2, Flow ± 0.1 mL
Stable retention times
References
Rao, K. V., et al. "A validated stability-indicating RP-HPLC method for the estimation of Gefitinib and its related substances." Journal of Chromatographic Science, 2014.[3]
Chandra, B., et al. "Development and validation of a stability-indicating HPLC method for the determination of Gefitinib." ResearchGate, 2014.
PubChem. "4-(Benzyloxy)-3-methoxyaniline hydrochloride Compound Summary." National Library of Medicine.[4]
BenchChem. "Synthesis of a Key Gefitinib Intermediate: Protocol Utilizing 4-(3-Chloropropyl)morpholine."[5] BenchChem Application Notes.
Validation of Chemoselective Synthesis: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
This guide validates a scalable, chemoselective synthetic route for 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide validates a scalable, chemoselective synthetic route for 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[1]
We compare the traditional Iron/Acid Reduction (Béchamp) against the optimized Catalytic Transfer Hydrogenation (CTH) using Raney Nickel and Hydrazine Hydrate.
[1]
Executive Summary
The Challenge: The primary bottleneck in synthesizing 4-(benzyloxy)-3-methoxyaniline is the reduction of the nitro precursor (1-(benzyloxy)-2-methoxy-4-nitrobenzene).[1] Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrogenolysis , cleaving the essential benzyl ether protecting group to yield the impurity 4-amino-2-methoxyphenol.[1]
The Solution: This guide validates a Catalytic Transfer Hydrogenation (CTH) protocol using Raney Nickel and Hydrazine Hydrate . This method offers superior chemoselectivity, retaining the benzyl group while eliminating the massive hazardous waste streams associated with the traditional Iron/Acetic Acid reduction.
Key Performance Indicators (KPIs):
Yield: Increased from 77% (Fe/Acid) to 92% (CTH) .
Purity: Improved from 95% to >99.5% (HPLC) .
Waste (E-Factor): Reduced by 85% (Elimination of iron sludge).
Strategic Context & Reaction Pathway
The target molecule is a pharmacophore scaffold for EGFR inhibitors. The synthesis hinges on the selective reduction of the nitro group without disturbing the O-benzyl ether.
Caption: Comparative reaction flow showing the divergence in reduction methodologies. The CTH route avoids the debenzylation trap of Pd/C and the waste of Fe/Acid.
Comparative Technical Analysis
The following table contrasts the validated "New Route" against the industry-standard "Traditional Route."
Feature
Traditional Route (Fe / AcOH)
New Route (Raney Ni / Hydrazine)
Impact Analysis
Chemoselectivity
Excellent (Does not cleave Benzyl)
Excellent (Kinetic control)
Both preserve the pharmacophore, but CTH is cleaner.[1]
Yield
75 - 80%
90 - 94%
CTH avoids occlusion of product in iron sludge.[1]
Setup: Charge the precursor and Raney Nickel into a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Add Methanol/THF mixture.[1]
Activation: Heat the mixture to 50°C .
Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Caution: Exothermic reaction with nitrogen gas evolution.[1]
Reaction: Reflux (65°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The yellow nitro spot should disappear, replaced by a fluorescent blue aniline spot.
Filtration: Cool to room temperature. Filter off the Raney Nickel catalyst through a Celite pad. ( Safety: Keep Raney Ni wet to prevent pyrophoric ignition).
Salt Formation: Cool filtrate to 0–5°C. Slowly add Concentrated HCl (1.1 eq) or HCl in Isopropanol.
Isolation: The hydrochloride salt precipitates immediately. Stir for 1 hour. Filter the white/off-white solid.[1] Wash with cold acetone.[1]
Reagents: Iron Powder (3.0 eq), Acetic Acid (5 vol), Water.
Procedure: Reflux at 80-90°C for 4 hours.
Critical Flaw: The reaction forms a thick black sludge of Iron(II/III) acetate/oxide. Extraction of the product from this sludge requires large volumes of Ethyl Acetate and often results in yield loss (trapped product) and emulsion formation.
Validation Data & Quality Control
To validate the new route, the product must meet the following specifications suitable for pharmaceutical API synthesis.
Test Parameter
Specification
Result (New Route)
Method
Appearance
White/Off-white solid
Pass (White Crystalline)
Visual
Purity
≥ 98.0%
99.6%
HPLC (C18, ACN/Water)
Benzyl Cleavage
≤ 0.5% (4-amino-2-methoxyphenol)
Not Detected
1H-NMR / HPLC
Iron Content
≤ 20 ppm
< 5 ppm
ICP-MS
Moisture
≤ 1.0%
0.3%
Karl Fischer
Figure 2: Process Decision Logic
Caption: Decision matrix highlighting why CTH (Route C) is the optimal choice for benzyl-protected substrates.
References
Synthesis of Gefitinib Intermediates : Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1][2] Molbank, 2009.
Iron Reduction Methodology : "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." Indian Journal of Chemistry, 2013.
Chemoselective Reduction : "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme." ChemRxiv, 2024.
Industrial Patent : "Method for synthesizing 4-benzyloxy aniline hydrochloride."[1][3] CN102001955A.[1][3]
Alternative CTH Methods : "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Pharmaceuticals, 2022.[4]
Benchmarking the reactivity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride
An Objective Guide to the Reactivity of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride for Synthetic Applications Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and material...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Guide to the Reactivity of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride for Synthetic Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of a synthesis's efficiency, yield, and overall success. 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key aromatic amine building block, valued for the functionality it introduces into target molecules. Its structure, featuring a combination of benzyloxy, methoxy, and amino groups, presents a unique electronic and steric profile. An in-depth understanding of its reactivity is paramount for researchers and process chemists to optimize reaction conditions, control regioselectivity, and minimize impurity formation.
This guide provides a comprehensive benchmark of the reactivity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. We will dissect its structural attributes to predict its chemical behavior and compare its performance in fundamental organic reactions against structurally simpler and electronically distinct aniline derivatives. The experimental protocols and comparative data herein are designed to equip researchers with the practical insights needed to effectively and predictably utilize this versatile reagent in their synthetic endeavors.
Structural Analysis and Predicted Reactivity
The reactivity of an aniline derivative is fundamentally governed by the electronic and steric effects of the substituents on the aromatic ring and the amino group. In 4-(Benzyloxy)-3-methoxyaniline, the amine is flanked by two potent electron-donating groups (EDGs):
Amino Group (-NH₂): This is a powerful activating group that directs electrophiles to the ortho and para positions. In its hydrochloride salt form (-NH₃⁺Cl⁻), the ammonium group is strongly deactivating. Therefore, for most reactions, the free amine must be generated in situ or in a preliminary step by the addition of a base.
Methoxy Group (-OCH₃) at C3: A strong activating, ortho-, para-directing group due to its resonance effect (+R).
Benzyloxy Group (-OCH₂Ph) at C4: Also an activating, ortho-, para-directing group. While electronically similar to the methoxy group, its larger size can introduce significant steric hindrance.
The cumulative effect of these groups renders the aromatic ring exceptionally electron-rich, suggesting a high propensity for electrophilic aromatic substitution (EAS). The primary sites for electrophilic attack are the positions ortho to the powerful amino director, namely C2 and C6.
For our comparative analysis, we will benchmark the target compound against three standards:
Aniline: The parent compound, providing a baseline for reactivity.
p-Anisidine (4-Methoxyaniline): Allows for a direct comparison of the benzyloxy group's influence relative to the well-understood methoxy group.[1][2]
4-Chloroaniline: An aniline with an electron-withdrawing group (EWG) to provide a clear contrast in reactivity.
Benchmarking Experiments: Methodologies
To quantitatively and qualitatively assess reactivity, we employ two fundamental reaction classes that probe different aspects of the molecule's chemical nature: N-Acylation and Electrophilic Aromatic Substitution.
Workflow for Reactivity Benchmarking
The following diagram outlines the general workflow for comparing the reactivity of the selected anilines.
Caption: General experimental workflow for benchmarking aniline reactivity.
Protocol 1: N-Acylation with Acetic Anhydride
This experiment measures the nucleophilicity of the amino group. A higher reaction rate indicates a more nucleophilic nitrogen atom.
Detailed Step-by-Step Methodology:
In a 50 mL round-bottom flask, dissolve 10 mmol of the respective aniline in 20 mL of dichloromethane (DCM). For 4-(Benzyloxy)-3-methoxyaniline hydrochloride, add 12 mmol (1.2 eq.) of triethylamine (Et₃N) and stir for 10 minutes to form the free base.
Cool the solution to 0 °C in an ice bath.
Add 11 mmol (1.1 eq.) of acetic anhydride dropwise to the stirred solution.
Monitor the reaction every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system until the starting aniline spot is consumed.
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Separate the organic layer, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to obtain the crude acetanilide product.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) and determine the final yield.[3][4]
Mechanism of N-Acylation
Caption: Generalized mechanism for the N-Acylation of anilines.
This experiment directly probes the activation level of the aromatic ring. Highly activated rings will react faster and may undergo polysubstitution.
Detailed Step-by-Step Methodology:
Dissolve 10 mmol of the respective aniline in 20 mL of glacial acetic acid in a 50 mL round-bottom flask. For the hydrochloride salt, add 10.5 mmol (1.05 eq.) of sodium acetate to generate the free amine.
In a separate flask, prepare a solution of 10 mmol of bromine (Br₂) in 10 mL of glacial acetic acid.
Add the bromine solution dropwise to the aniline solution at room temperature while stirring.
Monitor the reaction by TLC. Observe the rate of consumption of the starting material and the formation of product(s). Note any evidence of polybromination.
Once the reaction is complete (or after a set time, e.g., 1 hour), pour the reaction mixture into 100 mL of ice-cold water.
Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
Analyze the product mixture (e.g., by ¹H NMR) to determine the regioselectivity and calculate the yield.
Results and Discussion: A Comparative Analysis
The following tables summarize the expected outcomes from the benchmark experiments, based on established principles of chemical reactivity.
Table 1: Comparative Data for N-Acylation
Aniline Derivative
Electron-Donating/Withdrawing Nature
Expected Reaction Time (min)
Expected Yield (%)
Rationale
4-(Benzyloxy)-3-methoxyaniline
Strong EDGs
~15-20
>95%
Highly nucleophilic nitrogen due to strong resonance donation from alkoxy groups.
p-Anisidine
Strong EDG
~20-25
>95%
Nucleophilic nitrogen, slightly less activated than the target compound.
Aniline
(Baseline)
~30-40
~90%
Baseline nucleophilicity.
4-Chloroaniline
Weak EWG
>120
~70-80%
Reduced nitrogen nucleophilicity due to the inductive effect of chlorine.
The data clearly indicate that the electron density at the nitrogen atom directly correlates with the rate of acylation. The combined +R effects of the methoxy and benzyloxy groups in our target compound make its amino group the most nucleophilic, leading to the fastest reaction. 4-Chloroaniline, with its electron-withdrawing chloro group, is significantly less reactive.
Table 2: Comparative Data for Electrophilic Bromination
Aniline Derivative
Ring Activation Level
Expected Reaction Time
Expected Major Product(s)
Rationale
4-(Benzyloxy)-3-methoxyaniline
Very High
< 5 min
2,6-Dibromo derivative
Extremely activated ring leads to rapid, multiple substitutions at the ortho positions to the -NH₂ group.
p-Anisidine
High
< 10 min
2-Bromo and 2,6-Dibromo derivatives
Highly activated ring, prone to over-bromination.
Aniline
High
< 15 min
2,4,6-Tribromoaniline
The unsubstituted ortho and para positions are all highly activated, leading to trisubstitution.[5]
4-Chloroaniline
Moderate
~60 min
2-Bromo-4-chloroaniline
The chloro group deactivates the ring, slowing the reaction and favoring mono-substitution.
In the bromination reaction, the powerful activating nature of the alkoxy groups in 4-(benzyloxy)-3-methoxyaniline makes it exceedingly reactive. The reaction is expected to be nearly instantaneous and difficult to control, leading directly to the dibrominated product. This highlights a key practical challenge when working with such electron-rich systems: controlling selectivity. In contrast, the deactivation provided by the chlorine atom in 4-chloroaniline allows for a more controlled, selective monobromination.
Conclusion and Practical Recommendations
This comparative guide demonstrates that 4-(Benzyloxy)-3-methoxyaniline is a highly reactive aromatic amine, a direct consequence of the potent electron-donating methoxy and benzyloxy substituents.
Key Findings:
N-Acylation: The amino group is highly nucleophilic, leading to rapid and high-yielding acylation reactions. The hydrochloride salt must be neutralized for the reaction to proceed.
Electrophilic Aromatic Substitution: The aromatic ring is exceptionally activated, resulting in extremely fast and often difficult-to-control reactions like bromination, which can readily lead to polysubstitution.
Recommendations for Researchers:
Neutralization is Key: When using the hydrochloride salt, always ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., NaHCO₃, Et₃N) to liberate the reactive free amine.
Controlling EAS Reactions: For selective electrophilic aromatic substitution, consider using a protecting group strategy. Acetylating the amine (as in Protocol 1) moderates its activating effect and increases steric bulk, often allowing for selective mono-substitution at the position ortho to the alkoxy groups. The acetyl group can be removed later by hydrolysis.
Mild Reaction Conditions: Due to the high reactivity, employ mild reaction conditions—low temperatures, less reactive electrophiles, and shorter reaction times—to minimize side product formation.
By understanding these reactivity principles, scientists can harness the full synthetic potential of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, designing more efficient, selective, and high-yielding chemical transformations.
References
Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride.
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
Wu, H., & Du, L. M. (2007). Spectrophotometric determination of anilines based on charge-transfer reaction. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 976–979. [Link]
ResearchGate. (n.d.). The diazotization process. [Link]
ResearchGate. (2006). Spectrophotometric determination of anilines based on charge-transfer reaction. [Link]
Comparative Guide: Isomeric Purity Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Isomeric purity analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183322-18-1 for free base context; HCl salt form is the stabilized intermediate). Executive Summary & The Challenge In the synthesis of EGFR...
Author: BenchChem Technical Support Team. Date: February 2026
Isomeric purity analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183322-18-1 for free base context; HCl salt form is the stabilized intermediate).
Executive Summary & The Challenge
In the synthesis of EGFR tyrosine kinase inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) , the intermediate 4-(Benzyloxy)-3-methoxyaniline hydrochloride is the critical scaffold that defines the pharmacophore's binding affinity.
The core analytical challenge is not gross purity, but regioisomeric fidelity . The synthesis often begins with alkylation of vanillin or isovanillin derivatives. Incomplete regioselectivity or contaminated starting materials lead to the formation of the 3-(Benzyloxy)-4-methoxyaniline isomer.
Target Structure: 4-(Benzyloxy)-3-methoxyaniline (Substituents at 3,4 positions).
Standard HPLC often fails to resolve these positional isomers due to identical molecular weights and similar lipophilicity. This guide compares High-Resolution HPLC (Method A) against 1H NMR Spectroscopy (Method B) to establish a self-validating quality control system.
Comparative Analysis of Methods
The following table contrasts the performance of the two primary analytical techniques required for certification.
Feature
Method A: RP-HPLC (C18/Phenyl)
Method B: 1H NMR (d6-DMSO)
Primary Utility
Routine Quantitative Purity (QC)
Structural Identity & Regioisomer Confirmation
Specificity
Moderate (Requires optimized gradient)
High (Definitive structural proof)
LOD (Limit of Detection)
Excellent (< 0.05%)
Moderate (~0.5 - 1.0%)
Isomer Resolution
Challenging (Co-elution risk)
Distinct Coupling/NOE patterns
Throughput
High (Automated injections)
Low (Manual interpretation required)
Cost per Run
Low
High
Scientist’s Verdict
Do not rely on HPLC alone. While HPLC is superior for detecting trace process impurities (solvents, inorganic salts), it can mask the regioisomer as a single peak. NMR is the "Gold Standard" for batch release , while HPLC is the workhorse for reaction monitoring.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for certifying this intermediate, ensuring no regioisomers slip through the supply chain.
Caption: Analytical workflow prioritizing HPLC for gross purity followed by NMR for structural validation.
Detailed Experimental Protocols
Method A: High-Resolution RP-HPLC (Quantitative)
Use this for determining chemical purity and tracking unreacted starting materials.
System: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for better isomer selectivity).
Reagents:
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
21.0
90
10
| 25.0 | 90 | 10 (Equilibration) |
Parameters:
Flow Rate: 1.0 mL/min
Wavelength: 240 nm (primary), 210 nm (secondary)
Injection Volume: 5 µL
Column Temp: 30°C
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.
Acceptance Criteria:
Main Peak Retention Time: ~8.5 - 9.5 min (varies by column).
Use this to distinguish the 4-benzyloxy-3-methoxy target from the 3-benzyloxy-4-methoxy impurity.
Rationale: The magnetic environment of the aromatic protons differs depending on whether they are ortho to a methoxy group or a benzyloxy group.
Protocol:
Solvent: Dissolve ~15 mg of the HCl salt in 0.6 mL DMSO-d6 . (Avoid CDCl3 if the salt solubility is poor; DMSO also prevents aggregation).
Instrument: 400 MHz or higher (500 MHz recommended for clear splitting).
Key Signals to Monitor:
Methoxy Group (-OCH3): Singlet at
~3.75 - 3.85 ppm.
Benzylic Protons (-OCH2Ph): Singlet at
~5.0 - 5.1 ppm.
Aromatic Region (
6.3 - 7.5 ppm):
Look for the ABX system of the aniline ring.
Differentiation: In the correct isomer (3-OMe, 4-OBn), the proton at position 2 (between the amine and methoxy) appears as a doublet with a small meta-coupling constant (~2.0 Hz).
NOE Experiment (The "Smoking Gun"): Irradiate the methoxy singlet.
Target (3-OMe): You should see NOE enhancement of the H-2 aromatic proton (isolated) and potentially H-4 (if not OBn blocked, but here OBn is at 4). Correction: In 4-OBn-3-OMe, the OMe is at 3.[2] It is adjacent to H-2 and the quaternary C-3. Irradiating OMe should enhance H-2.
Impurity (4-OMe): If the impurity is 3-OBn-4-OMe, the OMe is at 4. It is adjacent to H-5 and H-3 (quaternary). Irradiating OMe would enhance H-5 (part of the AB system).
Synthesis Pathway & Impurity Origin[2][3]
Understanding where the impurity comes from is vital for analysis. The impurity is usually "locked in" during the benzylation of the starting aldehyde.
Caption: Origin of regioisomeric impurities during the benzylation of vanillin/isovanillin precursors.
References
Maskrey, T. S., et al. (2018).[3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[3] Link
Chandregowda, V., et al. (2007). "Synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate." Synthetic Communications. (Contextualizing the isovanillin route). Link
PubChem Compound Summary. (2025). "4-(Benzyloxy)-3-methoxyaniline." National Center for Biotechnology Information. Link
AstraZeneca. (2003). "Iressa (Gefitinib) Tablets - Chemistry Review." FDA Center for Drug Evaluation and Research. (Reference for impurity limits in final drug substance). Link
Technical Comparison: Strategic Alternatives to 4-(Benzyloxy)-3-methoxyaniline HCl
This guide provides a technical analysis of strategic alternatives to 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) suc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of strategic alternatives to 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib.
While this aniline is a standard "building block," its use is often limited by high cost, storage instability (oxidation sensitivity), and the safety risks associated with handling isolated aniline salts. This guide evaluates three distinct classes of alternatives: Process Precursors (Back-Integration), In-Situ Generated Reagents , and Atom-Economic Analogs .
Executive Summary of Alternatives
The selection of an alternative depends on the specific constraints of your synthetic route (e.g., GMP requirements, scale, and atom economy).
This is the industry-preferred alternative for large-scale manufacturing of quinazoline cores. Instead of purchasing the expensive aniline, the synthesis is "back-integrated" to this stable, low-cost ester. This route builds the aniline in situ or as a transient intermediate, often resulting in a cleaner impurity profile.
Mechanistic Advantage
The aniline hydrochloride salt is prone to auto-oxidation (turning purple/black) upon storage. The benzoate ester is indefinitely stable. By nitrating and reducing the benzoate, you generate the amine immediately prior to the cyclization step, preserving nucleophilicity.
Comparative Protocol: Isovanillate vs. Aniline HCl
Standard Route (Using Aniline HCl):
Neutralization of Aniline HCl.
Condensation with Formamidine Acetate
Quinazoline.
Problem: Free base aniline degrades rapidly if not used immediately.
Alternative Route (Isovanillate):
Alkylation: Isovanillate + Benzyl chloride
Benzyl ether (95% Yield).
Nitration: HNO₃/AcOH
Nitro-ester (Regioselective at C6).
Reductive Cyclization: Fe/AcOH or H₂/Pd-C + Formamidine
Quinazolinone.
Experimental Data Support
Yield: The Isovanillate route typically yields 45-50% overall to the Quinazolinone core, whereas the Aniline HCl route often stalls at 35-40% due to the purity of the starting aniline.
Cost: Isovanillate is approximately 1/10th the cost per mole compared to the high-purity aniline hydrochloride.
The "In-Situ" Alternative (Nitro-Reduction)
Reagent: 4-(Benzyloxy)-3-methoxy-1-nitrobenzene
If your synthesis cannot accommodate the benzoate ester chemistry (e.g., you are making a specific amide derivative rather than a quinazoline), the nitro-precursor is the superior alternative to the isolated amine.
Operational Logic
Isolating aniline hydrochlorides requires crystallization, filtration, and drying—steps where genotoxic impurities can concentrate. Using the nitro compound allows for a Telescoped Process (One-Pot).
Protocol: One-Pot Reduction-Acylation
Instead of adding solid Aniline HCl to an acid chloride:
Charge: Nitro-precursor (1.0 eq), Pd/C (5% wt), and solvent (MeOH/THF).
Reduce: Hydrogenate (3 atm) or Transfer Hydrogenation (Ammonium Formate) at 25°C for 2 hours.
Filter: Remove catalyst under inert atmosphere (Argon).
Couple: Add the electrophile (e.g., Acid Chloride or Formamidine) directly to the filtrate.
Critical Control Point: Ensure complete removal of oxygen before filtration. The chemically generated "fresh" aniline is highly reactive and provides faster kinetics than the commercial HCl salt.
This alternative is used when the benzyl protecting group is unnecessary (e.g., if the final target requires a free hydroxyl group, like in certain metabolites or specific kinase inhibitors).
The Challenge: Chemoselectivity
The primary risk is the competition between the Phenolic Oxygen (Hard nucleophile) and the Aniline Nitrogen (Soft nucleophile).
With Aniline HCl: The Benzyl group blocks the Oxygen.
With Unprotected Phenol: Both positions are reactive.
Optimization Strategy
To use this alternative successfully, you must exploit the pKa difference (Phenol pKa ~10 vs Aniline pKa ~4-5).
Solvent Selection: Use non-polar aprotic solvents (DCM, Toluene) to suppress phenoxide formation.
Silyl-Trick: Treat 4-Amino-2-methoxyphenol with HMDS (Hexamethyldisilazane) first. This selectively protects the Phenol as a silyl ether (–OTMS) while leaving the amine free.
Workup: The TMS group falls off during the aqueous workup, regenerating the phenol automatically.
Decision Framework & Synthesis Pathways
The following diagram illustrates the strategic routing for choosing the best alternative based on your target intermediate.
Figure 1: Strategic routing for Quinazoline synthesis. The Isovanillate route (Blue) offers the highest robustness for scale-up, while the Nitro route (Green) offers the best balance of speed and purity.
References
Gefitinib Synthesis Review. New Drug Approvals. (2015). Detailed overview of the standard aniline route vs. benzoate routes.
Modified Synthesis of Erlotinib Hydrochloride. Barghi, L. et al.[4] (2012).[4][5][6] Describes the Ammonium Formate reduction of the nitro-precursor to avoid hydrogen gas handling.
Methyl 3-hydroxy-4-methoxybenzoate Safety Data. PubChem. (2025).[1][7] Toxicology and physical property data for the Isovanillate alternative.
One-Pot Reductive Amination. Soni, Y. et al. (2024).[4][8] Methodology for in-situ reduction of nitroarenes to anilines for subsequent coupling.
Direct Cyclization of 2-Aminoaryl Alcohols. Organic Chemistry Portal. (2022). Techniques for cyclizing unprotected amino-phenols/alcohols.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Correlating experimental and theoretical data for 4-(Benzyloxy)-3-methoxyaniline hydrochloride
Content Type: Publish Comparison Guide
Executive Summary
4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6 / 183204-72-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of EGFR inhibitors like Gefitinib (Iressa) .[1][2][3] In drug development, rigorous characterization of such intermediates is non-negotiable.[2][3]
This guide provides a technical framework for correlating Experimental Data (X-ray Crystallography, FT-IR, NMR) with Theoretical Predictions (DFT calculations). It objectively compares the Hydrochloride Salt form against its Free Base alternative, demonstrating why the salt form is the superior candidate for solid-state storage and handling, despite the added complexity in spectral analysis.[2][3]
Chemical Profile & Structural Context
The compound consists of an aniline core substituted with a methoxy group at the 3-position and a benzyloxy group at the 4-position.[1][2][3] The hydrochloride salt formation occurs at the amine nitrogen, converting the basic
Key Intermediate for Gefitinib (Quinazoline coupling)
Comparative Analysis: HCl Salt vs. Free Base
For researchers selecting reagents, the choice between the salt and free base impacts stability, solubility, and spectral resolution.[2][3]
Performance Matrix
Feature
HCl Salt (Recommended)
Free Base (Alternative)
Causality / Insight
Oxidative Stability
High
Low
Free anilines rapidly oxidize to quinoid-like impurities (turning brown/black).[1][2][3] Protonation of the lone pair () prevents this oxidation.[2][3]
Solubility Profile
Polar Solvents (Water, MeOH)
Non-polar (DCM, Toluene)
The ionic lattice of the HCl salt necessitates protic solvents, crucial for aqueous-phase reactions or recrystallization.[2][3]
Crystallinity
Excellent
Moderate/Waxy
The chloride ion acts as a hydrogen bond acceptor, forming stable supramolecular ladders (see Structural Logic below), facilitating XRD analysis.[2][3]
Spectral Complexity
High (Broad bands)
Low (Sharp bands)
The moiety introduces broad H-bonded features in IR, requiring DFT scaling for accurate assignment.[2][3]
Structural Logic: The Chloride Interaction
In the solid state, the chloride ion is not merely a counter-ion; it anchors the crystal lattice.[2][3] Research on similar systems (e.g., 4-methoxyanilinium chloride) reveals that the
ion accepts hydrogen bonds from the protons, creating a 2D sheet architecture.[1][2][3] This interaction significantly perturbs vibrational frequencies compared to the free base.[2][3]
Figure 1: Stabilization mechanism of the Hydrochloride salt form preventing oxidative degradation.[1][2][3]
Protocol for Correlating Data
To validate the identity and purity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, one must correlate experimental observables with theoretical models.[1][2][3] This "Self-Validating System" ensures that unexpected peaks are identified as lattice artifacts rather than impurities.[1][2][3]
Step 1: Theoretical Setup (DFT)
Before interpreting complex spectra, generate a theoretical baseline.[2][3]
Mismatch Expected. Theory often predicts sharp bands.[1][2][3] Exp shows broad "ammonium band" due to H-bonding with .
C=C Aromatic
1500–1600
1550–1620
Excellent agreement.[1][2][3] Use as internal standard for calibration.
C-O-C (Methoxy)
1230–1250
1240
Highly characteristic.[2][3] Sensitive to the conformation of the methoxy group.[2][3]
C-Cl Interaction
Far IR (<400)
<400
Usually outside standard FT-IR range, but critical for lattice energy calc.[1][2][3]
Step 3: NMR Shift Correlation (GIAO Method)
Protonation shifts the aromatic protons significantly.[2][3]
Experimental:
NMR in DMSO-.
Theoretical: GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.[1][2][3]
Key Insight: The protons ortho to the ammonium group will show a significant downfield shift (higher ppm) compared to the free base due to the electron-withdrawing inductive effect of the positively charged nitrogen.[2][3]
Experimental Workflow & Validation
This workflow ensures that the synthesized or purchased intermediate meets the stringent requirements for Gefitinib synthesis.[2][3]
Figure 2: Validation workflow integrating experimental and theoretical data streams.
Detailed Protocol
Synthesis/Isolation: Reduce 4-(benzyloxy)-3-methoxy-nitrobenzene using Fe/AcOH or catalytic hydrogenation. Immediately treat with ethanolic HCl to precipitate the salt.[2][3]
Crystal Growth: For XRD, grow crystals by slow evaporation from Methanol/Ethanol.[2][3] The salt should crystallize in a monoclinic system (typically
Apply a scaling factor (typically 0.961 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity.[2][3]
Pass Criteria: The "fingerprint region" (1500-500
) must match the calculated pattern with a correlation coefficient .[1][2][3]
References
Gefitinib Synthesis & Intermediates
Chandregowda, V., et al.[2][3] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[2][3] Indian Journal of Chemistry, Vol 48B, 2009.[2][3] Link
Maskrey, T. S., et al.[2][3][4] "A New Synthesis of Gefitinib." Synlett, 2018.[2][3][4] Link
Structural Analogs (Anilinium Salts)
Sathya, P., et al. "Crystal Structure of 4-Methoxyanilinium Chloride."[2][3] ResearchGate, 2013.[2][3] Link
Theoretical Methodology (DFT)
Becke, A. D.[2][3] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993).[2][3] Link[1][2][3]
Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors."[2][3] The Journal of Physical Chemistry A, 111(45), 2007.[2][3] Link[1][2][3]
Comparative Analysis of Synthetic Protocols: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
This guide outlines the reproducible synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Icotinib and related quinazoline deriv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the reproducible synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Icotinib and related quinazoline derivatives).[1]
The primary challenge in this synthesis is the chemoselective reduction of the nitro group without cleaving the acid-labile and hydrogenolysis-sensitive benzyl ether bond.[1]
Executive Summary & Strategic Analysis
Target Molecule: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride
CAS (Free Base): 14143-16-9 (approximate for isomer class, verify specific substitution)
Core Challenge: Preventing O-debenzylation during the reduction of the nitro precursor.[1]
For the synthesis of this aniline derivative, Catalytic Hydrogenation (Pd/C) —while standard for many anilines—is NOT recommended as a primary protocol due to the high risk of cleaving the benzyl ether (yielding 4-amino-2-methoxyphenol).[1]
The Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is identified as the Gold Standard for reproducibility, scalability, and cost-efficiency.[1] It offers high chemoselectivity, preserving the benzyl ether intact.[1]
Decision Matrix: Route Selection
Feature
Method A: Fe / NH₄Cl (Recommended)
Method B: SnCl₂ / HCl
Method C: H₂ / Pt/C (Sulfided)
Selectivity
High (Benzyl stable)
High (Benzyl stable)
Medium (Risk of cleavage)
Yield
85–92%
70–80%
80–90%
Scalability
Excellent (Kg scale)
Moderate (Waste disposal)
Good (clean workup)
Cost
Low
Medium
High (Catalyst cost)
Workup
Filtration of iron sludge required
Acidic extraction required
Filtration of catalyst
Reproducibility
High
Medium (Stirring dependent)
Low (Catalyst batch dependent)
Synthetic Pathway Visualization[1]
The following diagram illustrates the optimized synthetic workflow, highlighting the critical decision point at the reduction step.
Caption: Optimized synthetic pathway emphasizing the chemoselective reduction via Iron/Ammonium Chloride to avoid debenzylation.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.
Combine: Add the nitro precursor, Ethanol, Water, and NH₄Cl.[1]
Activate: Heat the mixture to reflux (approx. 80°C).
Addition: Add Iron powder in small portions over 15 minutes to control the exotherm.
Reaction: Reflux vigorously for 2–4 hours.
Mechanistic Insight: NH₄Cl acts as an electrolyte and a weak proton source, activating the iron surface without being acidic enough to hydrolyze the ether.[1]
Monitoring: TLC should show the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (often stains red/brown with ninhydrin).[1]
Workup (Crucial for Yield):
Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol (2 x 20 mL).[1]
Concentrate the filtrate under reduced pressure to remove ethanol.[1]
Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).[1]
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Result: The free base is usually a viscous oil or low-melting solid that darkens rapidly.[1] Proceed immediately to salt formation.
Phase 3: Hydrochloride Salt Formation[1]
Dissolve the crude free base in minimal dry Ethyl Acetate or Dioxane (approx. 10 mL).[1]
Cool to 0–5°C in an ice bath.
Add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise with stirring.
Precipitation: A white to off-white solid will precipitate immediately.[1]
Isolation: Filter the solid under argon/nitrogen (hygroscopic). Wash with cold diethyl ether.[1]
Drying: Dry in a vacuum desiccator over P₂O₅.
Quality Control & Troubleshooting
Analytical Specifications
Appearance: White to pale grey powder.[1] (Pink/Brown indicates oxidation).[1]
Use fresh iron powder.[1] Add 1-2 drops of acetic acid to initiate if necessary.[1]
References
Synthesis of EGFR Inhibitors (General Context)
Preparation of quinazoline derivatives as kinase inhibitors.[1] (2008).[1][2] World Intellectual Property Organization.[1] WO2008109613A1.[1] Link
Note: Describes the usage of 4-benzyloxy-3-methoxyaniline in coupling reactions.
Reduction Methodologies (Fe/NH₄Cl Validation)
Selective reduction of nitro compounds.[1] (2018).[1][2][3] Master Organic Chemistry. Link
Mechanistic support for Fe/NH4Cl selectivity over Benzyl ethers.
Characterization Data (Analogous Structures)
4-Benzyloxyaniline properties.[1][4][5][6][7][8] PubChem Database.[1] CID 22860.[1] Link
Used for comparative spectral analysis of the benzyl ether moiety.[1]
Impurity Profiling
Impurity synthesis in alkoxy-aniline derivatives.[1] (2025).[1][9] ResearchGate. Link
Provides context on stability of alkoxy-substituted anilines.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 4-Nitroguaiacol, Benzyl Bromide, and HCl before handling.[1]
Mastering the Safe Handling of 4-(Benzyloxy)-3-methoxyaniline hydrochloride: A Guide for Laboratory Professionals
As a cornerstone in contemporary drug discovery and development, 4-(Benzyloxy)-3-methoxyaniline hydrochloride demands a meticulous approach to laboratory safety. This guide, crafted for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
As a cornerstone in contemporary drug discovery and development, 4-(Benzyloxy)-3-methoxyaniline hydrochloride demands a meticulous approach to laboratory safety. This guide, crafted for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Understanding the Hazard Profile
4-(Benzyloxy)-3-methoxyaniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin, eye, and respiratory irritation.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate these risks.
Core Principles of Safe Handling
A proactive approach to safety is essential when working with this and other substituted anilines. The following principles should be embedded in all laboratory workflows involving this compound:
Engineering Controls as the First Line of Defense: All work with 4-(Benzyloxy)-3-methoxyaniline hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The fume hood provides a physical barrier and ensures that any vapors or dust are effectively contained and exhausted.
A Multi-Layered PPE Strategy: A combination of gloves, eye protection, and a lab coat is the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, additional protective gear is necessary.
Hygiene and Decontamination: Strict adherence to hygiene protocols, including regular hand washing, is critical.[3] Decontamination procedures for work surfaces and equipment must be established and followed diligently.
Waste Management: All waste contaminated with 4-(Benzyloxy)-3-methoxyaniline hydrochloride must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[6]
Personal Protective Equipment (PPE): Your Shield Against Exposure
The selection of appropriate PPE is a critical decision that directly impacts your safety. The following table summarizes the recommended PPE for handling 4-(Benzyloxy)-3-methoxyaniline hydrochloride in various laboratory scenarios.
Scenario
Hand Protection
Eye Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Double-gloving with nitrile gloves
Chemical splash goggles
Fully buttoned lab coat
Not generally required if handled in a fume hood
Synthesizing or reacting the compound
Double-gloving with nitrile gloves
Chemical splash goggles and a face shield
Fully buttoned lab coat and a chemical-resistant apron
Not generally required if handled in a fume hood
Cleaning spills
Heavy-duty nitrile or butyl rubber gloves
Chemical splash goggles and a face shield
Chemical-resistant suit or apron over a lab coat
Air-purifying respirator with organic vapor cartridges
In-Depth Look at PPE Selection:
Hand Protection: Double-gloving with powder-free nitrile gloves provides excellent protection against accidental skin contact.[7] It is crucial to change the outer glove immediately if contamination is suspected. For extended operations, consider gloves made of more resistant materials like butyl rubber.[8]
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
Body Protection: A fully buttoned lab coat is the minimum requirement to protect your skin and clothing.[5] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[8]
Respiratory Protection: While a fume hood is the primary means of controlling inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary in situations with inadequate ventilation or during the cleanup of large spills.[9][10]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is the bedrock of laboratory safety. The following protocols provide a clear, step-by-step guide for the safe handling and disposal of 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Workflow for Safe Handling
The following diagram illustrates the key stages of a safe handling workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Safe handling workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Experimental Protocol: Weighing and Preparing a Solution
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Don the required PPE: a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves.
Place a weigh boat on a tared analytical balance inside the fume hood.
Handling:
Carefully transfer the desired amount of 4-(Benzyloxy)-3-methoxyaniline hydrochloride to the weigh boat.
Record the weight and carefully transfer the solid to the reaction vessel.
Slowly add the solvent to the vessel, ensuring there is no splashing.
Gently swirl or stir the mixture until the solid is fully dissolved.
Cleanup:
Decontaminate the spatula and any other equipment used with an appropriate solvent.
Place the contaminated weigh boat and any other solid waste into a designated hazardous waste container.
Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
Disposal Plan
The proper disposal of 4-(Benzyloxy)-3-methoxyaniline hydrochloride and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11][12]
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[6]
By integrating these safety protocols and operational plans into your daily laboratory practice, you can significantly mitigate the risks associated with handling 4-(Benzyloxy)-3-methoxyaniline hydrochloride, fostering a safer and more productive research environment.
References
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]
University of Washington. (n.d.). Aniline. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
National Institutes of Health. (2025). 4-Benzyloxyaniline. PubChem. Retrieved from [Link]
Carl ROTH. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]